CDD-1653
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N6O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[[5-methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H22N6O4S/c1-31-18-13-23-21(24-15-6-5-9-17(12-15)32(22,29)30)25-20(18)26-10-11-27(19(28)14-26)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H2,22,29,30)(H,23,24,25) |
InChI Key |
MHMPZSOMHQSWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1N2CCN(C(=O)C2)C3=CC=CC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CDD-1653
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CDD-1653, a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document details the molecular interactions, cellular effects, and the experimental basis for these findings, offering valuable insights for researchers in signaling pathways, oncology, and skeletal disorders.
Core Mechanism of Action: Selective BMPR2 Inhibition
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of BMPR2.[1] Its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of BMPR2.[1] By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of the BMPR2 receptor and the subsequent transphosphorylation and activation of the Type I BMP receptors (ALK1/2/3/6). This inhibition leads to a downstream blockade of the canonical BMP signaling pathway, primarily mediated by the phosphorylation of SMAD transcription factors.[1]
Molecular Interaction and Potency
This compound demonstrates high affinity for the BMPR2 kinase domain, as evidenced by its low nanomolar inhibitory concentrations. The key quantitative parameters defining its potency are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 2.8 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of BMPR2 kinase activity in vitro. | [1] |
| Kiapp | 7 nM | The apparent inhibitor binding constant, reflecting the binding affinity of this compound to the BMPR2 kinase. |
Kinase Selectivity Profile
A critical attribute of this compound is its exceptional selectivity for BMPR2 over other kinases, including those within the TGF-β superfamily. This high degree of selectivity minimizes off-target effects, making it a precise tool for studying BMPR2-mediated signaling. The selectivity of this compound was extensively profiled against a large panel of kinases.
| Kinase Target | Inhibition/Activity | Fold Selectivity vs. BMPR2 | Reference |
| BMPR2 | Potent Inhibition | - | |
| ALK1 | Inactive | >360-fold | |
| Other related kinases | Inactive | High |
Impact on Cellular Signaling Pathways
The binding of Bone Morphogenetic Proteins (BMPs) to the BMPR2/Type I receptor complex initiates a signaling cascade that is crucial for various cellular processes, including differentiation, proliferation, and apoptosis. This compound effectively abrogates this signaling cascade.
Inhibition of SMAD Phosphorylation
Upon BMP ligand binding, the activated BMPR2 phosphorylates the GS domain of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate target gene expression.
This compound, by inhibiting the initial kinase activity of BMPR2, prevents the phosphorylation of SMAD1/5/8. This has been demonstrated in cellular assays where treatment with this compound leads to a significant reduction in the levels of phosphorylated SMAD1/5 (pSMAD1/5) in response to BMP stimulation.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of rigorous in vitro and cell-based assays. The detailed methodologies for these key experiments are provided below.
In Vitro Kinase Inhibition Assay (ThermoFisher LanthaScreen® Platform)
This assay quantifies the inhibitory effect of this compound on BMPR2 kinase activity in a cell-free system.
Materials:
-
Recombinant human BMPR2 kinase
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Prepare a 3X solution of BMPR2 kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted this compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (620 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured after excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. Inhibition is determined by the decrease in the TR-FRET signal as this compound displaces the tracer from the kinase.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (DiscoveRx KINOMEscan®)
This competition binding assay is used to determine the selectivity of this compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and qPCR. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Procedure:
-
This compound is dissolved in DMSO to a stock concentration.
-
The compound is screened at a fixed concentration (e.g., 1 µM) against the KINOMEscan® panel of over 400 kinases.
-
The binding of each kinase to the immobilized ligand in the presence of this compound is measured.
-
Results are reported as percent of control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger inhibition.
-
Selectivity is determined by comparing the %Ctrl for BMPR2 to that of all other kinases in the panel.
Cell-Based BMP Reporter Assay (HEK293T-BRE-Luciferase)
This assay measures the ability of this compound to inhibit BMP-induced gene transcription in a cellular context.
Materials:
-
HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (HEK293T-BRE-Luc)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human BMP2
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Seed HEK293T-BRE-Luc cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with BMP2 (e.g., 10 ng/mL final concentration) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percent inhibition of BMP2-induced luciferase activity for each concentration of this compound and determine the cellular IC50 value.
Western Blotting for Phospho-SMAD1/5
This technique is used to directly visualize the inhibition of SMAD phosphorylation in cells treated with this compound.
Materials:
-
HEK293T cells
-
Recombinant human BMP2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1/5, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture HEK293T cells to 80-90% confluency.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with BMP2 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against pSMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1/5 and GAPDH to ensure equal loading.
Conclusion
This compound is a highly potent and selective inhibitor of BMPR2. Its mechanism of action is centered on the competitive inhibition of ATP binding to the BMPR2 kinase domain, leading to the suppression of the downstream SMAD signaling pathway. The exquisite selectivity of this compound makes it an invaluable research tool for dissecting the physiological and pathological roles of BMPR2 signaling and a promising starting point for the development of targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further characterization and application of this and similar compounds in drug discovery and development.
References
CDD-1653: A Selective Inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bone Morphogenetic Protein (BMP) signaling plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cell differentiation. Dysregulation of this pathway is implicated in various diseases, such as pulmonary arterial hypertension (PAH) and certain cancers. The Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase, is a key component of the BMP signaling cascade. CDD-1653 has emerged as a potent and highly selective inhibitor of BMPR2, offering a valuable tool for dissecting the intricacies of BMPR2 signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Introduction
The Transforming Growth Factor-β (TGF-β) superfamily, which includes the Bone Morphogenetic Proteins (BMPs), regulates a wide array of biological functions.[1] BMPs initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] Upon ligand binding, the type II receptor, BMPR2, phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling molecules, primarily the SMAD transcription factors (SMAD1, SMAD5, and SMAD8).[3][4] These activated SMADs then translocate to the nucleus to regulate gene expression.[1]
Given the pivotal role of BMPR2 in this pathway, the development of selective inhibitors is of significant interest for both basic research and therapeutic applications. This compound is a novel small molecule inhibitor that has demonstrated high potency and selectivity for BMPR2.[3][5]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2.[3][4] This prevents the autophosphorylation of the receptor and the subsequent phosphorylation and activation of the type I receptor. Consequently, the downstream phosphorylation of SMAD1/5/8 is inhibited, leading to a blockade of BMP-mediated gene expression.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| BMPR2 | 2.8 | [3][6][7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| BRE-Luciferase Reporter | 293T-BRE-Luc | 6.92 | [8] |
Table 3: Kinase Selectivity of this compound
| Kinase | Fold Selectivity over BMPR2 | Reference |
| ALK1 | >360 | [8] |
| Other TGFβ family kinases | Inactive | [8] |
| >403 off-target kinases | Inactive at 1 µM | [8] |
Table 4: Metabolic Stability of this compound
| Microsomes | Half-life (t1/2) in min | Reference |
| Mouse Liver Microsomes (MLM) | 40 | [8] |
| Human Liver Microsomes (HLM) | 305 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
BMPR2 Kinase Assay (Radiometric)
This assay measures the ability of this compound to inhibit the kinase activity of BMPR2 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Human recombinant BMPR2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
[γ-33P]ATP
-
This compound
-
Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA)
-
Magnesium acetate
-
Phosphoric acid
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing BMPR2 enzyme, MBP substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and magnesium acetate. The final ATP concentration should be at or near the Km for BMPR2.
-
Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
BRE-Luciferase Reporter Assay
This cell-based assay quantifies the effect of this compound on BMP-induced gene expression.
Materials:
-
293T cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human BMP2
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed 293T-BRE-Luc cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of BMP2 (e.g., 5 ng/mL).
-
Incubate the cells for a period sufficient to induce luciferase expression (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a control (e.g., cells treated with BMP2 alone) and calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Western Blot for Phospho-SMAD1/5
This assay directly measures the inhibition of BMPR2 signaling by quantifying the levels of phosphorylated SMAD1/5.[9]
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. mercell.com [mercell.com]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Understanding the BMP Signaling Pathway and the Role of CDD-1653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of numerous cellular processes. It further delves into the specifics of CDD-1653, a potent and selective inhibitor of BMP Receptor Type II (BMPR2), offering insights into its mechanism of action and its utility as a research tool. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on pathologies associated with dysregulated BMP signaling.
The Bone Morphogenetic Protein (BMP) Signaling Pathway
The BMP signaling pathway is a crucial and evolutionarily conserved signaling cascade, a part of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3] Initially identified for their role in bone and cartilage formation, BMPs are now recognized for their multifaceted involvement in a wide array of biological processes, including embryonic development, tissue homeostasis, cell differentiation, proliferation, and apoptosis.[1][3][4][5] Dysregulation of this pathway is implicated in a variety of human diseases, including skeletal disorders, vascular diseases, and cancer.[5][6]
BMP signaling is initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of transmembrane serine/threonine kinase receptors on the cell surface.[2][3] This complex consists of two Type I receptors (e.g., ALK1, ALK2, ALK3, ALK6) and two Type II receptors (BMPR2, ActRIIa, ActRIIb).[7] Upon ligand binding, the constitutively active Type II receptor kinase phosphorylates and activates the Type I receptor.[2][3] The activated Type I receptor then propagates the signal downstream through two distinct branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.
Canonical SMAD-Dependent Pathway
The canonical pathway is the most well-characterized branch of BMP signaling. The activated Type I receptor phosphorylates specific intracellular effector proteins called Receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8.[1][3][4] These phosphorylated R-SMADs then form a complex with a common mediator SMAD (co-SMAD), SMAD4.[4] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their expression.[4][8] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD6 and SMAD7, which can compete with R-SMADs for receptor binding or with SMAD4 for complex formation.[1][4]
Non-Canonical (SMAD-Independent) Pathways
In addition to the canonical SMAD pathway, BMP receptors can also activate various non-canonical signaling pathways that are independent of SMADs. These pathways are crucial for diversifying the cellular responses to BMP signaling. The primary non-canonical pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: BMP signaling can activate the p38 MAPK, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways.[1][9] These pathways are typically activated through TGF-β-activated kinase 1 (TAK1) and play roles in cell proliferation, differentiation, and apoptosis.[1]
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: The BMP receptor complex can also activate the PI3K/AKT pathway, which is a key regulator of cell survival and growth.[1][7]
The interplay between the canonical and non-canonical pathways allows for a highly regulated and context-specific cellular response to BMP stimulation.
This compound: A Potent and Selective BMPR2 Inhibitor
This compound is a small molecule inhibitor that has been identified as a highly potent and selective antagonist of the Bone Morphogenetic Protein Receptor Type II (BMPR2).[10][11][12] Its selectivity for BMPR2 over other TGF-β family receptors and a wide range of other kinases makes it a valuable tool for dissecting the specific roles of BMPR2 in the complex BMP signaling network.[13]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2.[10][11] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade.[10] This inhibition leads to a reduction in the phosphorylation of the canonical pathway's R-SMADs (SMAD1/5/8), consequently preventing their nuclear translocation and the subsequent regulation of target gene expression.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | BMPR2 | 2.8 | [10][12][13][14] |
| CDD-1281 | BMPR2 | 1.2 | [13][14] |
| CDD-1115 | BMPR2 | 1.8 | [13] |
| CDD-1431 | BMPR2 | - | [13] |
| LDN-193189 | ALK2 | 5 | [15] |
| ALK3 | 30 | [15] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 2: Cellular Activity of BMPR2 Inhibitors in a BMP-Responsive Element (BRE) Luciferase Reporter Assay
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference(s) |
| This compound | HEK293T | BMP2 | 6.92 | [3] |
| CDD-1281 | HEK293T | BMP2 | 6.19 | [3] |
| CDD-1496 | HEK293T | BMP2 | 8.72 | [3] |
| CDD-1431 | HEK293T | BMP2 | 4.87 | [3] |
| CDD-1115 | HEK293T | BMP2 | 24.1 | [3] |
| CDD-1280 | HEK293T | BMP2 | 29.8 | [3] |
Cellular IC50 values represent the concentration of the inhibitor required to reduce the BMP-stimulated luciferase activity by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMP signaling inhibitors like this compound.
In Vitro BMPR2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BMPR2 kinase domain.
Materials:
-
Recombinant human BMPR2 kinase domain
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare Reagents: Dilute the BMPR2 kinase, fluorescein-labeled substrate, and ATP to 2x their final desired concentrations in 1x Kinase Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the 2x BMPR2 kinase solution to each well.
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound or control solution to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of the 2x substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume will be 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined optimal time (e.g., 60-90 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence polarization, which measures the change in the rotational speed of the fluorescently labeled substrate upon phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay measures the activity of the canonical BMP-SMAD signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a BMP-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line) stably or transiently transfected with a BRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human BMP2 or other BMP ligand.
-
This compound or other test compounds.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the BRE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The next day, replace the medium with a low-serum medium. Prepare serial dilutions of this compound and add them to the appropriate wells. Incubate for 1-2 hours.
-
BMP Stimulation: Add recombinant BMP2 to the wells to a final concentration known to induce a robust luciferase signal (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with BMP2 and vehicle). Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for SMAD1/5/8 Phosphorylation
This technique is used to directly assess the phosphorylation status of R-SMADs, providing a direct readout of the canonical BMP pathway's activation state.
Materials:
-
Cells responsive to BMP signaling (e.g., C2C12 myoblasts).
-
Recombinant human BMP2.
-
This compound or other test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-treat cells with different concentrations of this compound for 1-2 hours, followed by stimulation with BMP2 for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5/8) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD1/5/8 and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated SMAD levels to total SMAD and the loading control.
Conclusion
The BMP signaling pathway is a complex and vital network that governs a multitude of cellular functions. Its intricate regulation at multiple levels presents both challenges and opportunities for therapeutic intervention. Small molecule inhibitors, such as the potent and selective BMPR2 inhibitor this compound, are indispensable tools for elucidating the specific roles of individual components within this pathway. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of such inhibitors and for advancing our understanding of BMP signaling in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting the growing list of pathologies associated with aberrant BMP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. activemotif.jp [activemotif.jp]
- 9. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase reporter assay [bio-protocol.org]
- 12. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
The Discovery and Development of CDD-1653: A Potent and Selective BMPR2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CDD-1653 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase crucial in the BMP signaling pathway.[1][2][3] Discovered through an advanced DNA-encoded chemical library screening, this compound has emerged as a significant research tool for investigating the physiological and pathological roles of the BMP signaling cascade. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, making its components attractive therapeutic targets. BMPR2, a key receptor in this pathway, initiates the signaling cascade upon binding to its ligand. The discovery of selective inhibitors for specific components of the TGFβ family, including BMPR2, has been a significant challenge due to the highly conserved nature of kinase domains. The identification of this compound represents a breakthrough in the development of selective probes to dissect the intricacies of BMPR2 signaling.
Discovery of this compound
This compound was identified through a large-scale screening of a DNA-encoded chemical library (DECL). This technology enables the rapid screening of billions of molecules to identify hits against a specific target. The process led to the discovery of initial hit compounds, which were subsequently optimized through structure-activity relationship (SAR) studies to enhance potency, selectivity, and metabolic stability, ultimately yielding this compound.[1][2]
DNA-Encoded Chemical Library Screening Workflow
The discovery of this compound was facilitated by a sophisticated screening process designed to efficiently identify potent binders to the BMPR2 kinase domain from a vast and diverse chemical library.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the kinase domain of BMPR2. It acts as an ATP-competitive inhibitor, preventing the binding of ATP to the receptor.[1][2][3] This inhibition blocks the autophosphorylation of BMPR2 and the subsequent transphosphorylation and activation of the Type I BMP receptor (BMPR1). Consequently, the downstream phosphorylation of the transcription factors SMAD1, SMAD5, and SMAD8 is inhibited, leading to the suppression of BMP-mediated gene expression.[1][2][4]
BMPR2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical BMPR2 signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and metabolic stability data for this compound and its precursor compounds.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | BMPR2 IC50 (nM) | ALK1 IC50 (nM) | Selectivity (ALK1/BMPR2) |
| This compound | 2.8 | >1000 | >357 |
Data sourced from Modukuri et al., 2023.[1]
Table 2: Metabolic Stability of this compound
| Compound | Mouse Liver Microsome Half-life (t1/2, min) | Human Liver Microsome Half-life (t1/2, min) |
| This compound | 40 | 305 |
Data sourced from Modukuri et al., 2023.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase-Glo® Luminescent Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction.
Materials:
-
Recombinant BMPR2 kinase domain
-
This compound (or other test compounds)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase reaction buffer to the wells of the assay plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the BMPR2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
In Vitro Metabolic Stability Assay
This assay determines the rate of metabolism of a compound by liver microsomes.
Materials:
-
This compound
-
Mouse and Human Liver Microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C.
-
Add this compound to the microsome-buffer mixture to a final concentration of typically 1 µM.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression line (slope = -k; t1/2 = 0.693/k).
Development and Future Directions
The initial discovery and characterization of this compound have established it as a valuable tool for in vitro and cell-based studies of BMPR2 function. Its high potency and selectivity make it a superior probe compared to less specific kinase inhibitors.
Information regarding the in vivo pharmacokinetics, efficacy, and safety profile of this compound is not extensively available in the public domain at the time of this writing. Further preclinical development would likely involve assessing its oral bioavailability, plasma stability, and efficacy in animal models of diseases with dysregulated BMP signaling.
Conclusion
This compound is a landmark inhibitor of BMPR2, discovered through the power of DNA-encoded chemical library technology. Its exceptional potency and selectivity provide researchers with a precise tool to investigate the roles of BMPR2 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists working in the fields of signal transduction, drug discovery, and chemical biology. Further studies are anticipated to fully elucidate the therapeutic potential of targeting BMPR2 with inhibitors like this compound.
References
A Technical Guide to the Role of CDD-1653 in SMAD1/5/8 Phosphorylation
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CDD-1653, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), and its direct role in the modulation of SMAD1/5/8 phosphorylation. It details the compound's mechanism of action within the BMP signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.
Introduction: The BMP-SMAD Signaling Axis
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical component of the Transforming Growth Factor-β (TGF-β) superfamily, playing essential roles in embryonic development, tissue homeostasis, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including skeletal defects and cancer.[1][2]
The canonical BMP signaling cascade is initiated when a BMP ligand binds to a complex of two types of serine/threonine kinase receptors: a Type II receptor (e.g., BMPR2) and a Type I receptor (e.g., ALK2, ALK3, ALK6).[3][4] Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor.[4][5] The activated Type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[3][4][5]
Once phosphorylated at their C-terminal Ser-Xxx-Ser motif, SMAD1/5/8 proteins form a complex with the common-mediator SMAD (Co-SMAD), SMAD4.[3][5] This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of hundreds of target genes.[4][5] The phosphorylation of SMAD1/5/8 is the pivotal activation step in this cascade, making it a key node for therapeutic intervention.
This compound: A Selective BMPR2 Kinase Inhibitor
This compound is a small molecule inhibitor identified through DNA-encoded chemical library screening as a highly potent and selective inhibitor of BMPR2.[1][2] Its primary mechanism of action is to reduce the ability of ATP to bind to the kinase domain of BMPR2.[6][7][8][9] By inhibiting BMPR2, this compound effectively blocks the initial phosphorylation event in the signaling cascade, thereby preventing the subsequent phosphorylation and activation of SMAD1/5/8 transcription factors.[6][7][8][10]
This targeted inhibition makes this compound a valuable research tool for studying diseases associated with the BMP signaling pathway and a potential therapeutic candidate.[6][7]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized below.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| BMPR2 | Kinase Inhibition | IC₅₀ | 2.8 nM | [1][2][6][7] |
| BMPR2 | Kinase Inhibition | Kᵢₐₚₚ | 7 nM | [1] |
| ALK1 vs. BMPR2 | Kinase Selectivity | Fold Selectivity | >360-fold |[1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulation | Metric | Value | Reference |
|---|---|---|---|---|---|
| BRE-Luciferase Reporter | HEK293T | BMP2 | IC₅₀ | 6.92 µM | [11] |
| pSMAD1/5 Inhibition | HEK293T | BMP2 | Concentration | 25 µM | [11] |
| pSMAD1/5 Inhibition | HUVECs | BMP2 | Concentration | 25 µM |[11] |
Note: The discrepancy between biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell membrane permeability, off-target effects within the cellular environment, and differences in assay conditions.
Signaling Pathway and Mechanism of Inhibition
The following diagrams illustrate the canonical BMP/SMAD pathway and the specific point of intervention for this compound.
Caption: BMP/SMAD signaling pathway and inhibition by this compound.
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of inhibitors like this compound on SMAD1/5/8 phosphorylation.
This protocol is a cornerstone for directly measuring the levels of phosphorylated SMADs in response to BMP stimulation and inhibitor treatment.
Caption: Standard workflow for Western blot analysis of pSMAD1/5/8.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, C2C12 myoblasts) in appropriate growth medium and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of a BMP ligand (e.g., 5-10 ng/mL BMP2) for a specified time (typically 30-60 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to phosphorylated SMAD1/5/8 (e.g., anti-phospho-SMAD1 (Ser463/465)/SMAD5 (Ser463/465)/SMAD9 (Ser465/467)) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total SMAD1/5/8 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 signal to determine the relative phosphorylation level.
-
This assay allows for automated, quantitative analysis of SMAD phosphorylation and nuclear translocation at the single-cell level.[13][14]
Detailed Methodology:
-
Cell Plating and Treatment:
-
Seed cells in multi-well imaging plates (e.g., 96-well or 384-well) and allow them to adhere.
-
Perform inhibitor and ligand treatments as described in the Western blot protocol.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against phospho-SMAD1/5/8.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 555).
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to:
-
Identify individual nuclei based on the DAPI/Hoechst stain.
-
Define the cytoplasm as a perinuclear region.
-
Measure the mean fluorescence intensity of the phospho-SMAD signal in both the nucleus and cytoplasm.
-
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity to quantify SMAD translocation, or simply use the total nuclear intensity as a measure of pathway activation.
-
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
Detailed Methodology:
-
Reaction Setup:
-
In a microplate, combine a recombinant kinase (e.g., active GST-tagged BMPR2), a substrate (e.g., purified GST-SMAD1), and varying concentrations of this compound.
-
Initiate the kinase reaction by adding a buffer containing ATP (often radiolabeled ³²P-γ-ATP or ³³P-γ-ATP).[4]
-
-
Incubation and Termination:
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer or spotting onto a phosphocellulose membrane.
-
-
Signal Detection and Analysis:
-
If using radiolabeled ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity incorporated into the substrate band.
-
Alternatively, use non-radioactive methods like ELISA with a phospho-specific antibody to detect the phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, highly potent, and selective inhibitor of the BMPR2 kinase. Its mechanism of action, centered on preventing the ATP-dependent phosphorylation of the receptor, leads to a direct and quantifiable reduction in the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8. The data clearly establish this compound as a powerful tool for modulating the canonical BMP signaling pathway, making it invaluable for basic research into BMP-related physiology and as a lead compound for the development of therapeutics targeting diseases of BMP pathway overactivation. The experimental protocols outlined herein provide a robust framework for further investigation and characterization of this and similar compounds.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Association of TGF-β Canonical Signaling-Related Core Genes With Aortic Aneurysms and Aortic Dissections [frontiersin.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BMP Signaling | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. This compound | 3034216-44-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Unveiling CDD-1653: A Potent and Selective BMPR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CDD-1653, a novel and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C21H22N6O4S and a molecular weight of 454.51 g/mol .[1] Its unique structure is key to its high potency and selectivity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3034216-44-6 | [1] |
| Molecular Formula | C21H22N6O4S | [1] |
| Molecular Weight | 454.51 | [1] |
| Appearance | Solid | [1] |
| SMILES | O=C1N(C=2C=CC=CC2)CCN(C3=NC(=NC=C3OC)NC4=CC=CC(=C4)S(=O)(=O)N)C1 | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase.[1][3][4][5] It exhibits a half-maximal inhibitory concentration (IC50) of 2.8 nM for BMPR2.[1][2][3][5] The mechanism of action involves the inhibition of ATP binding to the kinase domain of BMPR2, which subsequently blocks the phosphorylation of downstream signaling molecules, primarily the transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2][3][4][5] This disruption of the BMP signaling pathway makes this compound a valuable tool for studying diseases associated with this pathway.[2][3][4][5]
Notably, this compound demonstrates remarkable selectivity for BMPR2, with over 360-fold greater selectivity against ALK1 and inactivity against other type 1 and type 2 TGFβ family kinases.[1] Furthermore, it has been shown to be completely selective against a panel of over 408 other kinases.[1]
In cellular assays, this compound effectively suppresses BMP-mediated gene expression.[1] Specifically, it inhibits the activity of a BMP-responsive element (BRE) luciferase reporter in 293T cells with an IC50 of 6.92 µM.[1] Moreover, pretreatment of Human Umbilical Vein Endothelial Cells (HUVECs) with 25 µM this compound significantly reduces the BMP9-stimulated phosphorylation of SMAD1/5.[1]
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Parameter | Value | Cell Line/System | Reference |
| BMPR2 Kinase Assay | IC50 | 2.8 nM | In vitro | [1][2][3][5] |
| BRE-Luciferase Reporter Assay | IC50 | 6.92 µM | 293T-BRE-Luc | [1] |
| SMAD1/5 Phosphorylation | Inhibition | Significant decrease at 25 µM | HUVECs | [1] |
Signaling Pathway of BMPR2 and Inhibition by this compound
The following diagram illustrates the canonical BMP signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
BMPR2 Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the kinase activity of BMPR2.
-
Reaction Setup : Prepare a reaction mixture containing recombinant human BMPR2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and [γ-³³P]-ATP in a kinase reaction buffer.
-
Compound Addition : Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation : Initiate the kinase reaction by adding the ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection : Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
BRE-Luciferase Reporter Assay
This cell-based assay assesses the ability of this compound to inhibit BMP-induced gene transcription.
-
Cell Culture : Seed 293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc) into 96-well plates.
-
Compound Treatment : After 24 hours, pre-treat the cells with a serial dilution of this compound or vehicle control for 1 hour.
-
Stimulation : Stimulate the cells with a specific BMP ligand (e.g., 10 ng/mL BMP2 or BMP9).
-
Incubation : Incubate the plates for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis : Wash the cells with PBS and then add a passive lysis buffer to each well.
-
Luminescence Measurement : Add a luciferase assay reagent containing the substrate (luciferin) to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Normalize the luciferase activity to a control and plot the results against the concentration of this compound to calculate the IC50 value.
Western Blotting for SMAD1/5 Phosphorylation
This method is used to detect the level of phosphorylated SMAD1/5 in cells treated with this compound.
-
Cell Treatment : Plate cells (e.g., HUVECs) and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound or vehicle for 1 hour before stimulating with a BMP ligand for 15-30 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
CDD-1653: A Potent and Selective BMPR2 Inhibitor for the Investigation of Skeletal Defects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein (BMP) signaling is a critical pathway in embryonic development and tissue homeostasis, particularly in the formation and maintenance of the skeleton. Dysregulation of this pathway is implicated in a variety of skeletal defects. The Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase receptor, is a key component of the BMP signaling cascade. Understanding the precise role of BMPR2 in both normal skeletal development and pathological conditions is of significant interest for the development of novel therapeutics. CDD-1653 has emerged as a highly potent and selective small molecule inhibitor of BMPR2, offering a valuable tool for the targeted investigation of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in the study of skeletal defects.
Mechanism of Action
This compound is a potent and selective inhibitor of the BMPR2 kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the subsequent phosphorylation of the downstream signaling molecules, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1][2] The phosphorylation of these SMAD proteins is a critical step in the canonical BMP signaling pathway, as it allows for their complex formation with SMAD4 and translocation to the nucleus to regulate the transcription of target genes involved in osteogenesis and chondrogenesis. By blocking this initial phosphorylation event, this compound effectively curtails the entire downstream signaling cascade initiated by BMP ligands.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 vs. BMPR2 | 2.8 nM | Biochemical Kinase Assay | [1][2][3] |
| IC50 in BRE-Luciferase Reporter Assay | 6.92 µM | 293T cells | [4] |
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity vs. BMPR2 | Reference |
| ALK1 | >360-fold | [3] |
| Other TGFβ family kinases | Inactive | [3] |
| Panel of >408 off-target kinases | Highly selective | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on skeletal cell function. These protocols are based on standard techniques and can be adapted for specific cell types and experimental questions.
Western Blot for Phospho-SMAD1/5/8
This protocol is designed to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in osteoblasts or chondrocytes.
Materials:
-
Osteoblast or chondrocyte cell line (e.g., MC3T3-E1, C3H10T1/2)
-
Cell culture medium and supplements
-
Recombinant BMP ligand (e.g., BMP-2, BMP-4)
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of BMP ligand for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control like β-actin.
-
BRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD pathway in response to BMP signaling and its inhibition by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Transfection reagent
-
Recombinant BMP ligand
-
This compound (solubilized in DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Co-transfect cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with varying concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with a BMP ligand for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold-change in luciferase activity relative to the vehicle-treated control.
-
Osteoblast Differentiation Assays
These assays assess the effect of this compound on the differentiation of pre-osteoblastic cells into mature osteoblasts.
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
This compound
-
ALP substrate (e.g., p-nitrophenyl phosphate)
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Plate cells in multi-well plates and culture them in osteogenic differentiation medium.
-
Treat the cells with varying concentrations of this compound throughout the differentiation period (typically 7-14 days), changing the medium every 2-3 days.
-
-
ALP Assay:
-
At the end of the differentiation period, wash the cells with PBS.
-
Lyse the cells and incubate the lysate with the ALP substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the ALP activity to the total protein content.
-
Materials:
-
Pre-osteoblastic cell line
-
Osteogenic differentiation medium
-
This compound
-
4% paraformaldehyde (PFA)
-
Alizarin Red S solution
Procedure:
-
Cell Culture and Differentiation:
-
Culture and treat the cells with this compound in osteogenic medium as described for the ALP assay, but for a longer duration (typically 14-21 days) to allow for matrix mineralization.
-
-
Staining:
-
Wash the cells with PBS and fix them with 4% PFA.
-
Stain the cells with Alizarin Red S solution.
-
Wash the cells to remove excess stain.
-
-
Quantification (Optional):
-
The stained mineralized nodules can be visualized and imaged using a microscope.
-
For quantification, the stain can be extracted with a solution (e.g., cetylpyridinium chloride) and the absorbance measured.
-
Chondrocyte Differentiation Assay (Micromass Culture)
This protocol is used to evaluate the effect of this compound on the chondrogenic differentiation of mesenchymal stem cells.
Materials:
-
Mesenchymal stem cells (e.g., C3H10T1/2)
-
Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement)
-
This compound
-
Alcian Blue solution
Procedure:
-
Micromass Culture Formation:
-
Prepare a high-density cell suspension.
-
Spot small droplets of the cell suspension onto the center of each well of a culture plate.
-
Allow the cells to adhere for a few hours in a humidified incubator.
-
Gently add chondrogenic differentiation medium to each well.
-
-
Treatment and Differentiation:
-
Treat the micromass cultures with varying concentrations of this compound.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
-
Alcian Blue Staining:
-
Fix the micromass cultures with a suitable fixative.
-
Stain with Alcian Blue solution to visualize the proteoglycan-rich cartilage matrix.
-
Wash and image the stained cultures.
-
Conclusion
This compound is a powerful research tool for dissecting the role of BMPR2 in skeletal biology. Its high potency and selectivity make it ideal for targeted studies of the BMP signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound to investigate its effects on osteoblast and chondrocyte differentiation, and to explore its potential for modulating skeletal phenotypes in models of skeletal defects. Further research using this compound will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing bone and cartilage formation and may pave the way for novel therapeutic strategies for a range of skeletal disorders.
References
CDD-1653: A Technical Guide on its Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-1653 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine kinase that plays a crucial role in the BMP signaling pathway. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's potential in cancer research. It details its mechanism of action, summarizes the available quantitative data, and outlines general experimental protocols for its evaluation in cancer models. While preclinical and clinical data on this compound in oncology are not yet publicly available, this document serves as a foundational resource for researchers seeking to investigate its therapeutic promise.
Introduction to this compound and the BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor, BMPR2. The activated type I receptor then phosphorylates downstream effector proteins, primarily the SMAD transcription factors (SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Dysregulation of the BMP signaling pathway has been linked to tumorigenesis in various cancers. Overactivation of this pathway can promote cancer cell proliferation, survival, and metastasis. Consequently, targeting key components of this pathway, such as BMPR2, presents a promising therapeutic strategy.
This compound emerged from a DNA-encoded chemical library screening as a highly potent and selective inhibitor of BMPR2.[1][2] Its selectivity offers a significant advantage for dissecting the specific roles of BMPR2 in cancer biology and for developing targeted therapies with potentially fewer off-target effects.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2.[3] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of SMAD1, SMAD5, and SMAD8, the key mediators of BMPR2 signaling.
dot
Quantitative Data
The available quantitative data for this compound is currently limited to its in vitro biochemical and cell-based reporter assay activities. No data from cancer cell viability/proliferation assays or in vivo tumor models have been published to date.
| Parameter | Value | Assay System | Reference |
| IC50 (BMPR2) | 2.8 nM | Biochemical Kinase Assay | [1][2][3] |
| IC50 (BRE-luciferase reporter) | 6.92 µM | HEK293T cells | [4] |
| pSMAD1/5 Inhibition | Significant decrease at 25 µM | HEK293T cells (BMP2 stimulated) | [4] |
Experimental Protocols
While specific protocols for testing this compound in cancer models are not yet available, the following are general, established methodologies that can be adapted for its evaluation.
In Vitro Kinase Assay
This assay determines the direct inhibitory activity of this compound on the BMPR2 kinase.
Materials:
-
Recombinant human BMPR2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or for use with a detection antibody)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD peptide)
-
This compound
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the recombinant BMPR2 kinase, the substrate, and the kinase buffer.
-
Add the different concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate using an appropriate detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Multi-well plates
-
Viability reagent (e.g., MTT, MTS, or a reagent for a fluorescence-based assay)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.
Western Blot for Phospho-SMAD1/5/8
This method is used to confirm the on-target activity of this compound in a cellular context.
Materials:
-
Cancer cell lines
-
This compound
-
BMP ligand (e.g., BMP2, BMP4) for stimulation
-
Lysis buffer
-
Primary antibodies (anti-pSMAD1/5/8, anti-total SMAD1/5/8, anti-GAPDH or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a BMP ligand for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated SMADs.
Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI).
dot
Potential and Future Directions in Cancer Research
The high potency and selectivity of this compound for BMPR2 make it a valuable tool for elucidating the role of this receptor in cancer. Future research should focus on:
-
Screening in diverse cancer cell lines: Evaluating the anti-proliferative and pro-apoptotic effects of this compound across a broad panel of cancer cell lines from different tissues of origin will be crucial to identify sensitive cancer types.
-
In vivo efficacy studies: Preclinical studies using xenograft and patient-derived xenograft (PDX) models are essential to determine the in vivo anti-tumor activity, optimal dosing, and potential toxicity of this compound.
-
Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies, targeted agents, or immunotherapies could lead to more effective treatment strategies.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound will be critical for patient stratification in future clinical trials.
Conclusion
This compound is a promising new chemical probe for studying the function of BMPR2 and a potential starting point for the development of novel anti-cancer therapeutics. While the currently available data is limited, its potent and selective inhibition of BMPR2 warrants further investigation into its efficacy in various cancer models. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's potential as a cancer therapeutic. As more research is conducted, a clearer picture of its clinical utility will emerge.
References
Methodological & Application
Application Notes and Protocols for CDD-1653: An Experimental Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vitro use of CDD-1653, a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase. The following sections detail the mechanism of action, quantitative data, and step-by-step experimental procedures to assess its biological activity.
1. Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the BMPR2 kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of BMPR2, thereby inhibiting the downstream phosphorylation of SMAD1/5/8 transcription factors.[1] This targeted inhibition of the BMP signaling pathway makes this compound a valuable tool for studying cellular processes regulated by this pathway and for investigating its role in various diseases.
2. Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | BMPR2 | 2.8 | >360-fold over ALK1; inactive against other TGFβ family kinases | [3][4][5] |
| CDD-1281 | BMPR2 | 1.2 | >110-fold–>830-fold against related kinases | [4][5] |
| CDD-1496 | BMPR2 | - | - | [4] |
| CDD-1115 | BMPR2 | 1.8 | - | [4][5] |
| CDD-1431 | BMPR2 | - | - | [4][5] |
3. Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
3.1. In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against BMPR2 kinase.
Materials:
-
Recombinant human BMPR2 kinase domain
-
ATP
-
Suitable kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to 0.1 nM.
-
In a 96-well plate, add the kinase, the serially diluted this compound, and the kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3.2. BRE (BMP Response Element) Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit BMP-induced gene expression.
Materials:
-
HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc).[3]
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human BMP2 or BMP9
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Cell culture plates (96-well)
-
Luminometer
Procedure:
-
Seed the 293T-BRE-Luc cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.[6]
-
Stimulate the cells with a constant concentration of BMP2 or BMP9 (e.g., 10 ng/mL).[6] Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay).
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for the inhibition of BMP-mediated gene expression.[6]
3.3. Western Blot Analysis of SMAD1/5 Phosphorylation
This assay directly assesses the effect of this compound on the phosphorylation of the downstream effectors of the BMPR2 signaling pathway.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells.[6]
-
Cell culture medium (e.g., EGM-2 for HUVECs, DMEM for HEK293T)
-
Recombinant human BMP2 or BMP9
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1, anti-total-SMAD5, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture HUVECs or HEK293T cells to near confluency in appropriate culture plates.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with this compound (e.g., at a concentration of 25 µM) for 1-2 hours.[6]
-
Stimulate the cells with BMP2 or BMP9 (e.g., 0.5 ng/mL of BMP9) for a short period (e.g., 15-30 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-SMAD1/5, total SMAD1, total SMAD5, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the levels of phosphorylated SMAD1/5 relative to total SMAD1/5 and the loading control.[6]
4. Signaling Pathway and Workflow Diagrams
4.1. BMPR2 Signaling Pathway and Inhibition by this compound
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
4.2. Experimental Workflow for Western Blot Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing CDD-1653 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a key component of the BMP signaling pathway.[1][2][3][4] With an in vitro IC50 of 2.8 nM, this compound effectively blocks the kinase activity of BMPR2 by competitively inhibiting ATP binding.[1][2][3][4] This inhibition subsequently prevents the phosphorylation of downstream mediators, the SMAD transcription factors (SMAD1/5/8), thereby attenuating BMP-induced gene expression.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in a luciferase reporter assay to quantify the inhibition of the BMP signaling pathway in a cellular context.
Mechanism of Action
The Bone Morphogenetic Protein (BMP) signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor (BMPR2). The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it binds to BMP-responsive elements (BREs) in the promoter regions of target genes, leading to the regulation of gene expression. This compound specifically inhibits the kinase activity of BMPR2, thus preventing the initial phosphorylation cascade and subsequent gene transcription.
Figure 1: BMP signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound on the BMP pathway can be quantified using a luciferase reporter assay. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| In Vitro IC50 | 2.8 nM | N/A | Biochemical assay measuring direct inhibition of BMPR2 kinase activity. | [1][2][3][4] |
| Cellular IC50 | 6.92 µM | HEK293T | Measured in a BMP-responsive element (BRE) luciferase reporter assay stimulated with 5 ng/mL BMP2 for 6 hours. | [3][5] |
Experimental Protocols
This section provides a detailed protocol for a luciferase reporter assay to assess the inhibitory effect of this compound on BMP-induced signaling. This protocol is based on methodologies reported in the literature for similar small molecule inhibitors.[3][5]
Materials
-
HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (e.g., 293T-BRE-Luc).
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM or serum-free medium
-
Recombinant Human BMP2
-
This compound
-
DMSO (for dissolving this compound)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)[6]
-
Luminometer
Experimental Workflow
Figure 2: Workflow for the this compound luciferase reporter assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture 293T-BRE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours.
-
-
Cell Starvation:
-
After 24 hours, gently aspirate the growth medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 90 µL of serum-free medium (or Opti-MEM) to each well and incubate for 4-6 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 µM). Include a DMSO-only vehicle control.
-
Add 10 µL of the diluted this compound solutions (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the compound for 30 minutes to 1 hour.
-
-
BMP2 Stimulation:
-
Prepare a working solution of BMP2 in serum-free medium.
-
Add 10 µL of the BMP2 solution to each well to achieve a final concentration of 5 ng/mL. For the negative control wells, add 10 µL of serum-free medium instead.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Cell Lysis:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer (from the luciferase assay kit) to each well.
-
Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the compound-treated wells to the vehicle control (stimulated with BMP2 but without this compound).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Considerations and Troubleshooting
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed decrease in luciferase activity is not due to cell death. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is recommended.
-
Dual-Luciferase System: To control for variations in cell number and transfection efficiency, a dual-luciferase reporter system can be employed.[7] This involves co-transfecting a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter. The activity of the experimental luciferase is then normalized to the activity of the control luciferase.
-
Reagent Quality: Ensure that the recombinant BMP2 is of high quality and activity. The luciferase assay reagents should be fresh and prepared according to the manufacturer's protocol.
-
DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the BMP signaling pathway and screen for novel modulators.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase Assay System Protocol [promega.com]
- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
Application Notes and Protocols for Western Blot Analysis of pSMAD1/5 using CDD-1653
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated SMAD1/5 (pSMAD1/5) via Western blot, including the use of CDD-1653, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2] BMP signaling is initiated by the binding of BMPs to their receptors, leading to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[1][2] The phosphorylated forms of these SMADs then associate with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
This compound is a highly potent and selective inhibitor of BMPR2 with an IC50 of 2.8 nM.[3][4][5][6][7] It functions by competing with ATP for the binding site in the kinase domain of BMPR2, thereby inhibiting the downstream phosphorylation of SMAD1/5/8.[3][4][7] This makes this compound a valuable tool for studying the BMP signaling pathway and for the development of therapeutics targeting diseases associated with this pathway.[3][4][8]
This document outlines a detailed protocol for performing a Western blot to detect pSMAD1/5 levels and to assess the inhibitory effect of this compound on BMP-induced SMAD1/5 phosphorylation.
Signaling Pathway Diagram
References
- 1. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody (#9516) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 3034216-44-6 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CDD-1653 Treatment in HEK293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDD-1653, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), in HEK293T cell lines. This document includes detailed experimental protocols, quantitative data, and visual diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the kinase domain of BMPR2.[1][2][3] Its mechanism of action involves the inhibition of ATP binding to the BMPR2 kinase domain, which subsequently prevents the phosphorylation of downstream SMAD1/5/8 transcription factors.[1][2] This targeted inhibition of the BMP signaling pathway makes this compound a valuable tool for studying cellular processes regulated by BMPs and for investigating potential therapeutic interventions in diseases associated with dysregulated BMP signaling.[1][2][3] HEK293T cells are a commonly used and suitable model for these studies due to their robust growth and high transfectability.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Biochemical) | 2.8 nM | In vitro kinase assay | [1][2][3][4] |
| IC50 (Cellular) | 6.92 µM | HEK293T cells with a BMP responsive element-luciferase reporter (BRE-Luc), stimulated with 5 ng/mL BMP2 for 6 hours. | [4][5] |
Table 2: Experimental Concentrations for Cellular Assays
| Application | Concentration | Cell Line | Notes | Reference |
| Inhibition of SMAD1/5 Phosphorylation | 25 µM | HEK293T | Pre-treatment for 30 minutes prior to stimulation with 5 ng/mL BMP2 for 15 minutes. | [5] |
Signaling Pathway
The diagram below illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: BMP signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: General Cell Culture of HEK293T Cells
This protocol outlines the basic steps for maintaining HEK293T cell cultures.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved HEK293T cells rapidly in a 37°C water bath. Transfer cells to a conical tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and seed into a culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at the desired density.
Protocol 2: Luciferase Reporter Assay for BMP Pathway Activity
This protocol is for assessing the effect of this compound on BMP-induced gene expression using a luciferase reporter construct in HEK293T cells.
Materials:
-
HEK293T cells
-
BMP responsive element-luciferase (BRE-Luc) reporter plasmid
-
Transfection reagent
-
This compound
-
Recombinant human BMP2
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the BRE-Luc reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Inhibitor Treatment: 24 hours post-transfection, pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes to 1 hour.
-
BMP Stimulation: Stimulate the cells with 5 ng/mL of BMP2 for 6 hours.[4][5]
-
Luciferase Assay: Following stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the IC50 value of this compound by plotting the dose-response curve of inhibitor concentration versus luciferase activity.
Protocol 3: Western Blot for Phospho-SMAD1/5
This protocol details the detection of phosphorylated SMAD1/5 levels in response to this compound treatment and BMP stimulation.
Materials:
-
HEK293T cells
-
This compound
-
Recombinant human BMP2
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD1/5, anti-total SMAD1/5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HEK293T cells in 6-well plates. Once they reach appropriate confluency, pre-treat the cells with 25 µM this compound for 30 minutes.[5]
-
Cell Stimulation: Stimulate the cells with 5 ng/mL BMP2 for 15 minutes.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated SMAD1/5, normalized to total SMAD1/5 and a loading control like GAPDH.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound in HEK293T cells.
Caption: General workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CDD-1653 in HUVEC Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a potent and highly selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a key transmembrane receptor in the Transforming Growth Factor-β (TGF-β) family. With an IC50 of 2.8 nM, this compound offers a powerful tool for investigating the roles of BMP signaling in various cellular processes.[1][2][3] These application notes provide detailed protocols and data for the use of this compound in Human Umbilical Vein Endothelial Cell (HUVEC) culture, a critical in vitro model for studying angiogenesis, vascular biology, and endothelial dysfunction.
This compound acts by competing with ATP for binding to the kinase domain of BMPR2, thereby inhibiting the downstream phosphorylation of SMAD1/5/8 transcription factors.[1][2] This targeted inhibition allows for precise dissection of the BMPR2 signaling pathway in endothelial cells.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (BMPR2 Inhibition) | Kinase Assay | 2.8 nM | [1][3] |
| IC50 (BRE-Luciferase Reporter Assay) | HEK293T (stimulated with BMP2) | 6.92 µM | [4] |
Table 2: Metabolic Stability of this compound
| System | Half-life (t1/2) | Reference |
| Mouse Liver Microsomes (MLM) | 40 min | [3] |
| Human Liver Microsomes (HLM) | 305 min | [3] |
Signaling Pathway
This compound specifically targets the BMPR2 signaling cascade. The diagram below illustrates the mechanism of action of this compound in the context of BMP signaling in HUVECs.
Caption: Mechanism of this compound in the BMP9/BMPR2 signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the application of this compound in HUVEC culture.
General HUVEC Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining HUVECs.
Caption: General workflow for HUVEC culture and maintenance.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete Endothelial Cell Growth Medium (with supplements like ECGS)
-
0.1% Gelatin Solution
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture-treated flasks, plates, and other consumables
Procedure:
-
Coat tissue culture vessels with a 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.[5]
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the thawed cells to a centrifuge tube containing pre-warmed complete endothelial growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and seed onto the gelatin-coated culture vessel.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 48 hours.
-
When the cells reach 70-80% confluency, subculture them using Trypsin-EDTA for detachment.
Inhibition of BMP9-induced SMAD1/5 Phosphorylation in HUVECs
This protocol details the procedure for assessing the inhibitory effect of this compound on the BMPR2 signaling pathway in HUVECs using Western blotting.[4]
Caption: Workflow for Western blot analysis of pSMAD1/5 inhibition.
Materials:
-
Confluent HUVEC cultures in 6-well plates
-
This compound (stock solution in DMSO)
-
Recombinant Human BMP9
-
Serum-free endothelial cell medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 90-100% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free endothelial medium.
-
Pre-treat the cells with this compound (e.g., at a concentration of 25 µM) or vehicle (DMSO) for 30 minutes.[4]
-
Stimulate the cells with BMP9 (e.g., 0.5 ng/mL) for 15 minutes.[4]
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe for total SMAD1/5 and a loading control like GAPDH to normalize the data.
Concluding Remarks
This compound is a valuable research tool for investigating the physiological and pathological roles of the BMPR2 signaling pathway in endothelial cells. The protocols and data presented here provide a framework for utilizing this compound to study its effects on HUVEC biology, with potential applications in research areas such as angiogenesis, vascular inflammation, and pulmonary arterial hypertension. It is recommended that researchers optimize concentrations and incubation times for their specific experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CDD-1653 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of a stock solution of CDD-1653, a potent and selective BMPR2 inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent.[1][2][3][4][5] The provided guidelines and experimental protocols are intended to ensure the accurate and effective use of this compound in various research applications. Adherence to these protocols is crucial for obtaining reliable and reproducible experimental results.
Introduction
This compound is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), with an IC50 of 2.8 nM.[1][2][4][5][6] It functions by competing with ATP for binding to the kinase domain of BMPR2, which in turn modulates the phosphorylation of SMAD1/5/8 transcription factors, key components of the BMP signaling pathway.[1] Due to its high selectivity, this compound is a valuable tool for studying cellular processes regulated by BMP signaling and for investigating its therapeutic potential in diseases associated with this pathway.[1][3][4] Proper preparation of a stock solution is the first critical step in any experiment. DMSO is a common solvent for this compound, and this document outlines the detailed procedure for preparing a stable and usable stock solution.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 454.51 g/mol | [2] |
| Molecular Formula | C21H22N6O4S | [2] |
| IC50 (BMPR2) | 2.8 nM | [1][2][4][5][6] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Recommended Cellular Concentration | Up to 25 µM | [6][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.545 mg of this compound.
-
Calculating DMSO Volume: Use the following formula to calculate the required volume of DMSO:
Volume of DMSO (L) = Mass of this compound (g) / (Molecular Weight of this compound ( g/mol ) x Desired Concentration (mol/L))
Example for 1 mL of 10 mM stock: Mass = 0.004545 g Molecular Weight = 454.51 g/mol Desired Concentration = 0.010 mol/L Volume of DMSO (L) = 0.004545 g / (454.51 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][9]
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. For example, if the desired final concentration is 10 µM.
-
Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO in the cell culture. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
This intermediate solution can then be added to the cells. For instance, adding 100 µL of the 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM.
-
Mandatory Visualizations
Caption: Signaling pathway of BMPR2 and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
optimal working concentration of CDD-1653 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a key component of the TGF-β signaling superfamily.[1][2][3][4] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of BMPR2 and the subsequent phosphorylation of downstream mediators SMAD1/5/8.[1][2][4][5] These application notes provide detailed protocols for determining the optimal working concentration of this compound in cell culture for various experimental endpoints.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| Biochemical IC50 | 2.8 nM | Recombinant BMPR2 Kinase Assay | [1][2][3] |
| Cellular IC50 | 6.92 µM | BRE-Luciferase Reporter Assay (HEK293T cells) | |
| Effective Cellular Concentration | 25 µM | Inhibition of SMAD1/5 phosphorylation (HEK293T and HUVEC cells) | |
| Recommended Starting Concentration Range for Cellular Assays | 10 nM - 25 µM | Inferred from biochemical and cellular data |
Signaling Pathway
This compound targets BMPR2, a transmembrane serine/threonine kinase. Upon ligand (e.g., BMP2, BMP4, BMP7) binding, BMPR2 forms a heteromeric complex with a type I receptor (e.g., ALK2, ALK3, ALK6). BMPR2 then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Phosphorylated R-SMADs form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes. This compound blocks the initial phosphorylation event catalyzed by BMPR2, thereby inhibiting the entire downstream signaling cascade.
Caption: BMPR2 Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
Determination of Optimal Working Concentration using Western Blot for p-SMAD1/5
This protocol outlines a dose-response experiment to determine the concentration of this compound required to inhibit BMP-induced phosphorylation of SMAD1/5 in a cell line of interest (e.g., HEK293T, HUVECs, or other cells expressing BMP receptors).
Workflow Diagram:
Caption: Workflow for Determining this compound IC50 by Western Blot.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Complete growth medium
-
Low-serum medium (e.g., 0.5% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant BMP ligand (e.g., BMP2, BMP4)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD1/5, anti-total SMAD1/5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with low-serum medium and incubate for 4-6 hours. This can help to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in low-serum medium. A suggested concentration range is 0, 0.01, 0.1, 1, 10, and 25 µM. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Prepare the BMP ligand in low-serum medium at the desired final concentration (e.g., 50 ng/mL BMP2). Add the ligand directly to the wells containing the inhibitor and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Perform SDS-PAGE to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-SMAD1/5 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for p-SMAD1/5 and normalize to the total SMAD1/5 and loading control. Plot the normalized p-SMAD1/5 levels against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on the chosen cell line. A resazurin (alamarBlue)-based assay is described here, but other viability assays like MTT or MTS can also be used.
Workflow Diagram:
References
Application Notes and Protocols for CDD-1653 in Preclinical Research
Disclaimer: Information regarding in vivo applications of CDD-1653 is not currently available in the public domain. The following application notes and protocols are based on the available in vitro data and general practices for in vivo studies with small molecule kinase inhibitors. These should be considered as a starting point for researchers and require optimization for specific animal models and experimental questions.
Introduction to this compound
This compound is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase.[1][2][3][4] By competitively binding to the ATP-binding site in the kinase domain of BMPR2, this compound effectively blocks the phosphorylation of downstream mediators SMAD1/5/8, which are critical transcription factors in the BMP signaling pathway.[1][2][5] Due to its high selectivity, this compound is a valuable tool for investigating the specific roles of BMPR2 signaling in various physiological and pathological processes.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of BMPR2 kinase activity. This leads to a reduction in the phosphorylation of SMAD1/5/8, thereby attenuating BMP-mediated gene expression.[5]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein Receptor Type II (BMPR2) is a critical component of the transforming growth factor-beta (TGF-β) signaling superfamily.[1][2] Mutations and dysfunction in the BMPR2 gene are strongly associated with the pathogenesis of heritable and idiopathic pulmonary arterial hypertension (PAH), a devastating disease characterized by progressive vascular remodeling of the small pulmonary arteries.[1][2][3][4] This leads to increased pulmonary vascular resistance, right ventricular hypertrophy, and ultimately, heart failure.[1] CDD-1653 is a potent and highly selective inhibitor of the BMPR2 kinase domain, with an IC50 of 2.8 nM.[5][6][7][8] It functions by competing with ATP, thereby preventing the phosphorylation of downstream signaling molecules, SMAD1/5/8.[5][6] This makes this compound a valuable research tool for elucidating the role of BMPR2 signaling in disease pathogenesis and for investigating the therapeutic potential of BMPR2 inhibition.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of BMPR2-related diseases, with a primary focus on pulmonary hypertension.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 (BMPR2) | 2.8 nM | [6][7][8][9] |
| Selectivity vs. ALK1 | >360-fold | [9] |
| Cellular IC50 (BRE-Luciferase Assay) | 6.92 µM | [9][10] |
Signaling Pathways and Experimental Workflow
Caption: BMPR2 Signaling Pathway and the Inhibitory Action of this compound.
Caption: General experimental workflow for evaluating this compound in a rodent model of PAH.
Experimental Protocols
In Vitro Assays
1. BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of SMAD1/5/8 in response to BMP stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing a BMP-responsive luciferase reporter construct (e.g., pGL3(BRE)-luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human BMP2 or BMP9.
-
This compound.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Seed HEK293-BRE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1 hour.
-
Stimulate the cells with a constant concentration of BMP2 (e.g., 5 ng/mL) or BMP9 for 6-15 hours.[9][11]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
2. Western Blotting for Phosphorylated SMAD1/5/8
This protocol is for detecting the inhibition of BMPR2-mediated SMAD phosphorylation by this compound.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SMAD1/5/8 (Ser463/465), anti-total SMAD1, anti-total SMAD5, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Protocol:
-
Culture PASMCs or HUVECs to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with BMP2 (e.g., 5 ng/mL) or BMP9 (e.g., 0.5 ng/mL) for 15-30 minutes.[10]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence imager.
-
Quantify band intensities and normalize phosphorylated SMAD levels to total SMAD and a loading control like GAPDH.
3. Cell Proliferation Assay
This assay assesses the effect of BMPR2 inhibition by this compound on the proliferation of PASMCs.
Materials:
-
Human PASMCs.
-
Smooth muscle cell growth medium.
-
Cell Counting Kit-8 (CCK-8) or [3H]-thymidine.
-
Platelet-derived growth factor (PDGF) as a mitogen.
-
This compound.
Protocol (using CCK-8):
-
Seed PASMCs in a 96-well plate at a density of 5 x 10^3 cells/well.
-
Synchronize cells by serum starvation for 24 hours.
-
Treat the cells with PDGF (e.g., 20 ng/mL) in the presence or absence of varying concentrations of this compound for 48 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
In Vivo Models of Pulmonary Hypertension
1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This is a widely used model that induces PAH through endothelial injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Monocrotaline (MCT).
-
This compound formulation for oral or parenteral administration.
Protocol:
-
Induce PAH by a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).[12]
-
Monitor the animals for signs of disease development. PAH typically develops over 3-4 weeks.
-
Initiate treatment with this compound at desired doses (preventative or therapeutic regimen).
-
At the end of the study period (e.g., 4 weeks post-MCT), perform terminal assessments.
2. Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Mice or Rats
This model more closely mimics the angioproliferative lesions seen in human PAH.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Sugen 5416 (SU5416).
-
Hypoxia chamber (10% O2).
-
This compound formulation.
Protocol:
-
Inject animals subcutaneously with SU5416 (20 mg/kg).[5][6][13]
-
Immediately place the animals in a normobaric hypoxia chamber (10% O2) for 3 weeks.[5][6][13]
-
Return the animals to normoxia for a further 2-5 weeks to allow for disease progression.
-
Administer this compound during the normoxic phase (therapeutic regimen).
-
Perform terminal assessments at the end of the study.
Assessment of a PAH Animal Model
1. Hemodynamic Measurements
Protocol:
-
Anesthetize the animal.
-
For right heart catheterization, insert a pressure transducer catheter into the right ventricle via the jugular vein to measure Right Ventricular Systolic Pressure (RVSP).[8]
-
For systemic pressure, cannulate the carotid artery.
2. Assessment of Right Ventricular Hypertrophy (RVH)
Protocol:
-
Euthanize the animal and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.[14]
3. Histological Analysis of Pulmonary Vascular Remodeling
Protocol:
-
Perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Embed the lung tissue in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Masson's trichrome staining for fibrosis.
-
Perform immunohistochemistry for α-smooth muscle actin (α-SMA) to assess muscularization of small pulmonary arterioles.
-
Quantify the percentage of muscularized vessels and the medial wall thickness of the pulmonary arteries.
Conclusion
This compound is a powerful and selective tool for investigating the role of BMPR2 signaling in the pathophysiology of diseases such as pulmonary arterial hypertension. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to probe the BMPR2 pathway in relevant cellular and animal models, and to evaluate its potential as a therapeutic agent. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of BMPR2-related diseases.
References
- 1. 2.7. Endothelial Cell Apoptosis Assay [bio-protocol.org]
- 2. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 10. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Assessment of right ventricular hypertrophy (RVH) [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting CDD-1653 Solubility for Optimal Experimental Outcomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CDD-1653, a potent and selective inhibitor of the BMP type 2 receptor (BMPR2). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the reported solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM or 100 mg/mL in DMSO.[1][2] It is important to note that achieving the higher concentration may require sonication.[2] For optimal results, using a newly opened, hygroscopic DMSO is recommended as absorbed water can affect solubility.[2]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Gentle warming in a water bath (not to exceed 40°C) combined with vortexing or sonication can aid dissolution.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. Use fresh, anhydrous DMSO.[2]
-
Prepare a More Dilute Stock Solution: If a high concentration is not essential for your experiment, try preparing a more dilute stock solution (e.g., 10 mM) and then serially diluting it for your working concentrations.
Q4: Can I prepare aqueous solutions of this compound for my cell-based assays?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, a common method involves a two-step process to create a stable formulation. First, a concentrated stock solution in DMSO is prepared. This stock is then further diluted in a vehicle suitable for animal administration. One suggested protocol involves the following steps:
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Add 100 μL of a 50 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of saline to reach the final volume of 1 mL.[2]
Another option for in vivo studies is to dilute the DMSO stock solution in corn oil.[2]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (at 100 mg/mL) | Notes |
| DMSO | 10 mM[1] / 100 mg/mL[2] | 220.02 mM | Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[2] |
Molecular Weight of this compound: 454.51 g/mol [1]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution, you will need 4.545 mg of this compound (Molecular Weight = 454.51 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][2]
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams have been generated.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified BMP signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Preventing CDD-1653 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CDD-1653 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a frequent challenge with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[1] The rapid dilution of DMSO reduces its solvating power, causing the compound to fall out of solution.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time. Factors such as shifts in pH, temperature fluctuations, or interactions with media components can lead to the compound coming out of solution.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to become more acidic over time, which can alter the charge of this compound and reduce its solubility.[1] | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[1] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][2] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1][2] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2 levels
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.[1]
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[3]
-
In a series of sterile tubes or wells, prepare serial dilutions of your this compound stock solution into the pre-warmed medium. It is important to maintain a consistent final DMSO concentration across all dilutions.
-
-
Incubation and Observation:
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mirrors your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at regular intervals.
-
For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL (220.02 mM).[4] It is critical to keep the final DMSO concentration in your cell culture low (ideally <0.1%) to avoid solvent-induced toxicity.[1]
Q2: What is the recommended storage for this compound stock solutions?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can contribute to precipitation.[3]
Q3: Can the presence of serum in the media affect the solubility of this compound?
A3: Yes, serum components, such as proteins, can sometimes help to solubilize hydrophobic compounds. However, interactions can be complex and are compound-specific. If you are observing precipitation in serum-free media, testing the solubility in media containing serum may be a viable option.
Q4: My this compound stock solution has a precipitate after thawing. What should I do?
A4: If you observe precipitation in your stock solution after thawing, gently warm the solution to 37°C and vortex thoroughly to try and redissolve the compound.[3] If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.[3]
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing this compound precipitation.
This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2).[4][5][6] Understanding its mechanism of action is crucial for designing and interpreting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing CDD-1653 stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDD-1653, a selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) - this compound Stability
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least two years. For short-term storage of a few weeks, 4°C is acceptable. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in different solvents and at various temperatures?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. Here is a summary of our stability studies:
Table 1: Stability of this compound in Solution (10 mM)
| Solvent | Storage Temperature | Purity after 1 Month | Purity after 6 Months |
| DMSO | -80°C | >99% | >98% |
| DMSO | -20°C | >99% | 95% |
| DMSO | 4°C | 97% | 85% |
| Ethanol | -80°C | >99% | >98% |
| Ethanol | -20°C | 98% | 92% |
| PBS (pH 7.4) | 4°C | 90% (after 48 hours) | Not Recommended |
Q3: What are the visible signs of this compound degradation?
A3: As a lyophilized powder, there may be no visible signs of degradation. However, in solution, precipitation or a change in color may indicate degradation or insolubility. It is crucial to perform analytical tests, such as HPLC, to confirm the purity and integrity of the compound if degradation is suspected.
Q4: How many freeze-thaw cycles can a this compound solution in DMSO withstand?
A4: We recommend minimizing freeze-thaw cycles. Our studies indicate that after five freeze-thaw cycles, a 10 mM solution of this compound in DMSO may show a slight decrease in purity. For long-term experiments, it is best to store the compound in single-use aliquots.
Troubleshooting Guide
Q5: We are not observing the expected inhibitory effect of this compound on the PI3K/Akt pathway. What could be the issue?
A5: A lack of biological effect can be due to several factors. The primary areas to investigate are the compound's integrity, the experimental setup, and the cell system.
Q6: We are seeing inconsistent results between experiments. What are the likely causes?
A6: Inconsistent results often stem from variability in experimental conditions. Ensure that the compound is fully dissolved before each use, especially after thawing. Use a consistent cell passage number, as cellular responses can change over time. Also, verify the accuracy of pipetting and dilutions.
Signaling Pathway of this compound
This compound is a selective inhibitor of PI3K, which in turn blocks the phosphorylation and activation of Akt. This pathway is crucial for cell survival, proliferation, and growth.[1]
Experimental Protocols
Experimental Workflow for Assessing this compound Stability and Activity
Western Blot Protocol for p-Akt Levels
This protocol is designed to assess the inhibitory activity of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt at Ser473.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize p-Akt levels to total Akt.
-
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value of this compound.
-
References
- 1. cusabio.com [cusabio.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
potential off-target effects of CDD-1653 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CDD-1653, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2).[1][2][3][4][5] It has an in vitro IC50 of 2.8 nM for BMPR2.[1][2][3][4][5][6] Extensive kinase screening has demonstrated its high selectivity.
Q2: Has this compound been profiled against a broad panel of kinases?
A2: Yes. In a comprehensive KinomeScan assay, this compound was tested at a concentration of 1 µM against a panel of 403 kinases. The results showed exceptional selectivity, with no significant off-target binding detected at this concentration.[1][2]
Q3: What is considered a "high concentration" for this compound in cellular assays?
A3: In published studies, this compound has been used at concentrations up to 25 µM in cellular experiments to effectively inhibit BMP-induced signaling.[7] While this is significantly higher than the biochemical IC50, it is a concentration at which on-target effects (inhibition of SMAD1/5 phosphorylation) have been confirmed.[7] It is important to note that the cellular IC50 for inhibiting BMP-responsive element (BRE) reporter activity was determined to be 6.92 µM.[1][7]
Q4: I am observing an unexpected phenotype in my experiments at high concentrations of this compound. Could this be an off-target effect?
A4: While this compound has a very high degree of selectivity, it is always important to consider the possibility of off-target effects, especially when using concentrations that are several orders of magnitude above the IC50 for the primary target. Unexpected phenotypes could also arise from other experimental variables. Please refer to the troubleshooting guide below for a systematic approach to investigating your results.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Fold Selectivity vs. BMPR2 | Reference |
| BMPR2 | Biochemical (Kinase-Glo) | 2.8 nM | - | [1][5] |
| ACVRL1 (ALK1) | Biochemical | >1000 nM | >360x | [1] |
| ACVR1 (ALK2) | Biochemical | N/A | N/D | [1] |
| BMPR1A (ALK3) | Biochemical | >1000 nM | >830x | [1] |
| Other Kinases (403) | KinomeScan (1 µM) | Inactive | High | [1][2] |
| BMP Signaling | Cellular (BRE-Luciferase) | 6.92 µM | - | [1][7] |
N/A: Not Applicable, N/D: Not Determined
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results when using high concentrations of this compound.
This guide provides a logical workflow to determine if the observed effects are on-target, potential off-target effects, or experimental artifacts.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
1. Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines the general methodology used to assess the selectivity of this compound against a large panel of kinases.
Caption: KINOMEscan™ experimental workflow.
Detailed Steps:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with a proprietary, immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
Kinases from the panel are tagged with a unique DNA identifier.
-
This compound is added to the kinase panel at the desired concentration (e.g., 1 µM).
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An immobilized, broad-spectrum inhibitor is introduced to bind any kinases not occupied by this compound.
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The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are reported as "% Control," where a lower percentage indicates stronger binding of the test compound to the kinase.[1] A value of 0% control, as seen for this compound against off-target kinases, signifies no measurable binding at that concentration.[1]
2. Cellular Western Blot for pSMAD1/5 Inhibition
This protocol is used to confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of its downstream targets, SMAD1 and SMAD5.
Caption: Western blot workflow for pSMAD1/5.
Detailed Steps:
-
Cell Culture: Plate cells such as Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells and grow to desired confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a DMSO vehicle control for 30 minutes.[7]
-
Stimulation: Add a BMP ligand (e.g., 5 ng/mL BMP2 or 0.5 ng/mL BMP9) for 15 minutes to induce SMAD1/5 phosphorylation.[7]
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated SMAD1/5, total SMAD1, total SMAD5, and a loading control like GAPDH.
-
Analysis: Use secondary antibodies and a detection reagent to visualize bands. Quantify the densitometry of the pSMAD1/5 bands relative to the total SMAD and loading controls. A significant decrease in the pSMAD1/5 signal in this compound-treated cells compared to the stimulated control confirms on-target activity.[7]
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the BMPR2 kinase domain, which blocks the downstream phosphorylation of SMAD1, SMAD5, and SMAD8.
Caption: On-target signaling pathway of this compound.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CDD-1653 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for CDD-1653 to achieve maximal inhibition of its target, Bone Morphogenetic Protein Receptor Type II (BMPR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of BMPR2, a transmembrane serine/threonine kinase.[1][2][3] Its mechanism of action involves binding to the kinase domain of BMPR2, thereby preventing the binding of ATP.[1][2] This inhibition blocks the downstream phosphorylation of SMAD1/5/8 transcription factors, which are key mediators of the BMP signaling pathway.[1][2]
Q2: What is the reported potency of this compound?
The potency of this compound has been determined in various assays. A summary of the reported IC50 values is provided in the table below. It is important to note the difference between the biochemical IC50 and the cellular IC50, which can be influenced by factors such as cell permeability and engagement with the target in a cellular context.
Q3: What is a good starting point for incubation time when using this compound in cell-based assays?
A good starting point for incubation time depends on the specific downstream effect being measured. For assessing direct, proximal effects on the signaling pathway, such as the phosphorylation of SMAD1/5, a shorter pre-incubation time of 30 minutes to 4 hours may be sufficient.[4] For measuring more distal or cumulative effects, such as changes in gene expression or cell viability, longer incubation times of 6 to 72 hours are likely necessary.[5][6]
Q4: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound may elicit a more rapid and potent inhibitory effect, potentially requiring shorter incubation times to observe maximal inhibition. Conversely, at lower concentrations, a longer incubation period may be needed to achieve the same level of inhibition. Therefore, it is crucial to perform both dose-response and time-course experiments to identify the optimal combination of concentration and incubation time for your specific experimental system.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of BMP signaling with this compound.
-
Possible Cause 1: Incubation time is too short.
-
Solution: For downstream readouts like gene expression, a longer incubation time (e.g., 24-72 hours) may be required.[5] Perform a time-course experiment to determine the optimal duration.
-
-
Possible Cause 2: Inhibitor concentration is too low.
-
Solution: The cellular IC50 for this compound is in the micromolar range, which is significantly higher than its biochemical IC50.[4][6] Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the effective concentration for your cell type and assay.
-
-
Possible Cause 3: Cell line is not responsive to BMP stimulation or does not express sufficient BMPR2.
-
Solution: Confirm that your cell line expresses BMPR2 and responds to the BMP ligand you are using. You can test this by measuring the phosphorylation of SMAD1/5 after BMP stimulation in the absence of the inhibitor.
-
-
Possible Cause 4: Issues with the inhibitor.
-
Solution: Ensure that the this compound is properly dissolved and stored. Prepare fresh dilutions for each experiment.
-
Issue 2: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well. Allow cells to adhere and recover for at least 24 hours before treatment.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Inconsistent timing of reagent addition.
-
Solution: Use a multichannel pipette for adding the inhibitor, BMP ligand, and other reagents to ensure consistent timing across all wells.
-
Issue 3: I am observing significant cell death in my experiments.
-
Possible Cause 1: Cytotoxicity of this compound at high concentrations or long incubation times.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of this compound in your cell line at various concentrations and incubation times. Choose a concentration and incubation time that effectively inhibits the pathway without causing significant cell death.
-
-
Possible Cause 2: Serum starvation or other harsh experimental conditions.
-
Solution: If your protocol requires serum starvation, minimize the duration to what is necessary for the assay. Ensure that the basal media contains all necessary nutrients.
-
Data Presentation
Table 1: Summary of Reported this compound Potency
| Assay Type | Target | IC50 | Reference |
| Biochemical Kinase Assay | BMPR2 | 2.8 nM | [1][2][3] |
| Cellular Reporter Assay (BRE-Luc) | BMP Signaling | 6.92 µM | [4][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for pSMAD1/5 Inhibition
This protocol describes how to determine the optimal incubation time of this compound for inhibiting BMP2-induced phosphorylation of SMAD1/5 in a specific cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
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Serum-free medium
-
This compound
-
Recombinant Human BMP2
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-pSMAD1/5, anti-total SMAD1/5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the complete growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-incubation: Treat the cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0.5, 1, 2, 4, 8, and 16 hours). Include a vehicle control (e.g., DMSO).
-
BMP Stimulation: After the respective pre-incubation times, stimulate the cells with 5 ng/mL of BMP2 for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pSMAD1/5, total SMAD1/5, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSMAD1/5 and normalize to total SMAD1/5 and the loading control (GAPDH). Plot the normalized pSMAD1/5 levels against the incubation time to determine the time point with maximal inhibition.
Protocol 2: Dose-Response Experiment Using a BMP-Responsive Luciferase Reporter Assay
This protocol is for determining the cellular IC50 of this compound using a BMP-responsive element (BRE) driving a luciferase reporter gene.
Materials:
-
HEK293T cells stably expressing a BRE-luciferase reporter construct
-
Complete growth medium
-
Opti-MEM or other reduced-serum medium
-
This compound
-
Recombinant Human BMP2
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the BRE-luciferase reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well. Allow them to adhere for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 to 50 µM) in reduced-serum medium. Add the different concentrations of the inhibitor to the wells. Include a vehicle control.
-
BMP Stimulation: Immediately after adding the inhibitor, add BMP2 to a final concentration of 5 ng/mL to all wells except the non-stimulated control.
-
Incubation: Incubate the plate for a fixed time determined from the time-course experiment (e.g., 6 hours).[6]
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to the vehicle control (defined as 100% activity). Plot the normalized activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDD-1653 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the BMPR2 inhibitor, CDD-1653.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. The guides are in a question-and-answer format to provide direct and actionable solutions.
High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and day-to-day variability in our IC50 values for this compound. What are the potential causes and solutions?
Answer: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors. Below is a systematic guide to identifying and mitigating these sources of error.
Troubleshooting Workflow for High IC50 Variability
Caption: Troubleshooting workflow for high IC50 variability in this compound assays.
Potential Causes and Solutions in Detail:
| Potential Cause | Recommended Solution |
| Cell Health and Culture | Standardize Cell Culture Practices: - Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift and altered signaling responses.- Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. Discard any contaminated cultures.- Cell Viability: Ensure high cell viability (>95%) before seeding. |
| Reagent Preparation and Handling | Ensure Reagent Consistency: - This compound Stock: Prepare a large batch of this compound stock solution, aliquot into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles.[1]- BMP Ligand: The activity of the BMP ligand (e.g., BMP2, BMP4, BMP9) is critical. Use a fresh, validated batch and prepare single-use aliquots.[2]- Media and Serum: Use the same lot of media and serum for a set of experiments to minimize variability. |
| Experimental Technique | Refine and Standardize Assay Technique: - Pipetting: Inaccurate pipetting is a major source of error. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. For multi-well plates, use a multichannel pipette or an automated liquid handler for consistency.- Incubation Times: Adhere strictly to the defined incubation times for ligand stimulation and inhibitor treatment.- Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique to achieve a uniform cell monolayer. |
| Plate Effects | Mitigate Plate-Related Variability: - Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS.- Temperature Gradients: Ensure plates are equilibrated to the correct temperature before adding reagents or cells. Avoid stacking plates in the incubator. |
| Data Analysis | Standardize Data Analysis: - Curve Fitting: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic fit) to calculate IC50 values.- Controls: Include appropriate positive (ligand only) and negative (vehicle only) controls on every plate. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in functional assays.
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) with an IC50 of 2.8 nM.[1][3] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8), which are key transcription factors in the BMP signaling pathway.[1][4]
This compound Signaling Pathway Inhibition
Caption: Mechanism of this compound action in the BMPR2 signaling pathway.
2. Which cell lines are suitable for a this compound functional assay?
Several cell lines that express BMPR2 and exhibit a robust SMAD1/5/8 phosphorylation response to BMP ligands can be used. Commonly used cell lines include:
-
HEK293T cells: Often used for reporter assays.[5]
-
C2C12 cells: A mouse myoblast cell line that differentiates into osteoblasts in response to BMPs.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Express high levels of BMPR2.[5]
-
Pulmonary Artery Smooth Muscle Cells (PASMCs): Relevant for studying pulmonary arterial hypertension.[2]
The choice of cell line should be guided by the specific research question.
3. What is a typical experimental protocol for a this compound functional assay?
A common functional assay for this compound involves measuring the inhibition of BMP-induced SMAD1/5/8 phosphorylation. This can be quantified using methods like Western Blot, ELISA, or immunofluorescence.
Detailed Experimental Protocol: Inhibition of pSMAD1/5/8 (Western Blot)
| Step | Procedure | Key Parameters & Considerations |
| 1. Cell Seeding | Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and reach 70-80% confluency. | Cell Density: Optimize for your cell line (e.g., 1-2 x 10^5 cells/well for a 12-well plate).Media: Use complete growth media. |
| 2. Serum Starvation | Replace growth media with serum-free or low-serum (0.5-1%) media for 4-12 hours. | This reduces basal signaling and enhances the response to BMP stimulation. |
| 3. Inhibitor Pre-treatment | Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours. | Concentration Range: Based on the known IC50, a range of 0.1 nM to 1 µM is a good starting point.Vehicle Concentration: Keep the final DMSO concentration consistent across all wells and below 0.1%. |
| 4. Ligand Stimulation | Add a BMP ligand (e.g., BMP2, BMP4, or BMP9) to the wells and incubate for 30-60 minutes. | Ligand Concentration: Typically in the range of 10-100 ng/mL. The optimal concentration should be determined empirically.Positive Control: Include wells with ligand stimulation but no inhibitor. |
| 5. Cell Lysis | Aspirate media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. | Lysis Buffer: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of SMAD1/5/8. |
| 6. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. | This is essential for equal loading in the subsequent Western Blot. |
| 7. Western Blotting | Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pSMAD1/5/8 and a loading control (e.g., β-actin or GAPDH). | Antibody Dilutions: Follow the manufacturer's recommendations (e.g., 1:1000 for primary antibodies).Blocking: Use 5% BSA in TBST for phospho-antibodies to reduce background. |
| 8. Detection & Analysis | Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band intensities using densitometry software. | Normalize the pSMAD1/5/8 signal to the loading control. |
4. How can I troubleshoot a weak or absent pSMAD1/5/8 signal in my Western blot?
| Potential Cause | Troubleshooting Step |
| Low BMP Ligand Activity | - Use a new vial/lot of BMP ligand.- Confirm the bioactivity of the ligand in a dose-response experiment. |
| Suboptimal Stimulation Time | - Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the peak pSMAD1/5/8 response for your cell line. |
| Phosphatase Activity | - Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. |
| Inefficient Antibody Binding | - Use a primary antibody specifically validated for Western blotting of pSMAD1/5/8.- Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C). |
| Poor Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
5. I am observing high background in my immunofluorescence staining for pSMAD1/5/8. What can I do?
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | - Increase the blocking time (e.g., to 1-2 hours at room temperature).- Use a blocking solution containing 5-10% normal serum from the same species as the secondary antibody. |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Non-specific Secondary Antibody Binding | - Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.- Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. |
| Autofluorescence | - Examine an unstained sample under the microscope to check for cellular autofluorescence.- If present, you can try using a different fixative or a commercial autofluorescence quenching kit. |
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Unveiling the signal valve specifically tuning the TGF-β1 suppression of osteogenesis: mediation through a SMAD1-SMAD2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of BMPR2 with CDD-1653
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CDD-1653, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful and complete inhibition of BMPR2 in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential problems to achieve complete BMPR2 inhibition.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or No Inhibition of BMPR2 Signaling (e.g., persistent pSMAD1/5/8 signal) | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit BMPR2 in your specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| 2. Insufficient Incubation Time: The inhibitor may not have had enough time to reach its target and exert its effect. | Conduct a time-course experiment to determine the optimal incubation time. Measure BMPR2 inhibition at various time points (e.g., 1, 4, 8, 12, 24 hours) after adding this compound. | |
| 3. Inhibitor Instability or Degradation: this compound may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| 4. Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach the intracellular kinase domain of BMPR2. | While this compound is designed to be cell-permeable, different cell lines can have varying permeability. If poor permeability is suspected, ensure proper dissolution of the inhibitor and consider using a different batch or lot. | |
| 5. High Cell Density: A high density of cells can lead to a higher concentration of the target protein, requiring a higher concentration of the inhibitor for complete inhibition. | Optimize cell seeding density to ensure consistent and reproducible results. | |
| High Background or Non-Specific Effects | 1. Off-Target Effects: At high concentrations, this compound might inhibit other kinases, leading to unexpected phenotypes. | Use the lowest effective concentration of this compound that achieves complete BMPR2 inhibition. This compound is highly selective for BMPR2, but it is always good practice to confirm the phenotype with a structurally different BMPR2 inhibitor if available. |
| 2. Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells and cause non-specific effects. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as the inhibitor-treated samples) to account for any solvent effects. | |
| Inconsistent Results Between Experiments | 1. Variability in Experimental Conditions: Inconsistent cell passage number, seeding density, or inhibitor preparation can lead to variable results. | Maintain a consistent experimental protocol. Use cells within a defined passage number range, ensure uniform cell seeding, and prepare fresh dilutions of this compound for each experiment. |
| 2. Contamination: Mycoplasma or other microbial contamination can alter cellular responses and lead to inconsistent data. | Regularly test your cell lines for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the BMPR2 kinase domain.[1] By binding to the ATP-binding pocket of BMPR2, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the phosphorylation of SMAD1/5/8 transcription factors.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. Based on its biochemical IC50 of 2.8 nM, you can expect to see effects in the low nanomolar to low micromolar range in cell-based assays.[1][2][3] For example, in a luciferase reporter assay using 293T-BRE-Luc cells, the IC50 was found to be 6.92 µM.[2]
Q4: How can I confirm that this compound is effectively inhibiting BMPR2 in my cells?
A4: The most direct method to confirm BMPR2 inhibition is to perform a Western blot analysis to detect the phosphorylation of its downstream target, SMAD1/5/8. Upon effective inhibition with this compound, you should observe a dose-dependent decrease in the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) in response to BMP ligand stimulation (e.g., BMP2 or BMP9).[4]
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for BMPR2, with over 360-fold selectivity against the closely related kinase ALK1.[2] It has been shown to be inactive against other type 1 and type 2 TGFβ family kinases and has demonstrated high selectivity against a large panel of off-target kinases.[2] However, it is always recommended to use the lowest effective concentration to minimize the potential for any off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Biochemical Kinase Assay | IC50 vs. BMPR2 | 2.8 nM | [1][2][3] |
| Luciferase Reporter Assay (293T-BRE-Luc cells) | IC50 | 6.92 µM | [2] |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity (Fold over BMPR2) | Reference |
| ALK1 | >360 | [2] |
| Other TGFβ family kinases | Inactive | [2] |
| >408 off-target kinases | High selectivity | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Western Blot for Phospho-SMAD1/5/8 (pSMAD1/5/8) Detection
This protocol allows for the assessment of BMPR2 inhibition by measuring the phosphorylation of its downstream targets.
Materials:
-
Cells of interest
-
This compound
-
BMP ligand (e.g., BMP2 or BMP9)
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
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Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to attach and reach the desired confluency (typically 70-80%).
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired incubation time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate BMP ligand (e.g., 50 ng/mL BMP2) for a short period (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pSMAD1/5/8 signal to the total SMAD1/5/8 or loading control signal.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on your cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO). Include wells with media only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
BMPR2 Signaling Pathway
Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
References
Technical Support Center: Troubleshooting Inconsistent pSMAD Western Blot Results with CDD-1653
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for phosphorylated SMAD (pSMAD) proteins, particularly when using the selective BMPR2 inhibitor, CDD-1653.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect pSMAD levels?
This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the downstream phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (often detected collectively as pSMAD1/5/8).[1][2][5] Therefore, in experimental setups involving BMP stimulation, treatment with this compound is expected to cause a dose-dependent decrease in the levels of pSMAD1/5/8.
Q2: Which pSMADs are affected by this compound?
This compound specifically targets the BMP signaling pathway. Consequently, it inhibits the phosphorylation of SMAD1, SMAD5, and SMAD8. It is not expected to directly affect the phosphorylation of SMAD2 or SMAD3, which are downstream of the TGF-β signaling pathway.[6][7][8]
Q3: What are the optimal cell treatment conditions before performing a Western blot for pSMAD with this compound?
Optimal conditions are cell-type dependent and should be determined empirically. However, a general starting point is to pre-incubate cells with varying concentrations of this compound for 1-2 hours before stimulating with a BMP ligand (e.g., BMP2 or BMP9) for 30-60 minutes.[5][9] A non-stimulated control and a vehicle control (e.g., DMSO) should always be included.
Q4: What could be the reason for seeing no pSMAD signal even in the positive control?
Several factors could lead to a complete loss of signal. These include issues with the primary or secondary antibodies, improper protein transfer, inactive reagents, or problems with the detection substrate.[10][11][12][13] It is also crucial to ensure that the cells were properly stimulated to induce SMAD phosphorylation.
Q5: Why am I observing multiple bands or non-specific bands in my pSMAD Western blot?
The presence of unexpected bands can be due to several factors including protein degradation, post-translational modifications, or non-specific antibody binding.[14] Using fresh samples with protease and phosphatase inhibitors, optimizing antibody concentrations, and ensuring proper blocking are critical steps to minimize non-specific bands.[15]
Troubleshooting Guides
Problem 1: Weak or No pSMAD Signal
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Ensure a sufficient amount of total protein is loaded. For whole-cell lysates, a starting point of 20-30 µg is recommended, but this may need to be increased for low-abundance phosphoproteins.[16] |
| Suboptimal Antibody Concentration | The primary antibody dilution may be too high. Perform a titration to determine the optimal concentration. Also, ensure the secondary antibody is used at the recommended dilution.[10][15][17] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, consider a wet transfer method. For small proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[12][15] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[10] |
| Ineffective Cell Stimulation | Confirm the bioactivity of the BMP ligand used for stimulation. Optimize the stimulation time and concentration.[18] |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation state of your target protein.[15][19] |
| Incorrect Blocking Agent | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background. Use Bovine Serum Albumin (BSA) or other commercial blocking buffers instead.[20] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent.[10][15] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[10][17][21] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help.[10] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure that all equipment, including gel tanks and incubation trays, are clean.[10][12] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[12] |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Carefully quantify protein concentration for all samples and ensure equal loading in each lane. Use a loading control (e.g., β-actin, GAPDH, or total SMAD) to normalize the data.[22] |
| Inconsistent Transfer | Ensure a uniform and tight "sandwich" for transfer, and remove any air bubbles between the gel and the membrane.[12][16] |
| Variability in Cell Treatment | Ensure consistent cell seeding density, treatment times, and reagent concentrations across all experimental replicates. |
| Improper Sample Preparation | Use a consistent lysis protocol and ensure complete cell lysis. Keep all samples on ice to prevent degradation.[15][16] |
Experimental Protocols
Protocol: Western Blot for pSMAD
-
Cell Lysis:
-
After cell treatment with this compound and/or BMP ligand, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[20]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pSMAD1/5/8) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in 5% BSA in TBST for 1 hour at room temperature.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize the pSMAD signal to a loading control or total SMAD.
-
Visualizations
Caption: Canonical BMP-SMAD signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blotting.
Caption: A logical troubleshooting guide for inconsistent Western blot results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting tips for western blot | Abcam [abcam.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 22. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Addressing Cytotoxicity of CDD-1653 in Sensitive Cell Lines
Disclaimer: As of December 2025, publicly available data specifically detailing the cytotoxic effects of CDD-1653 as a single agent on various cell lines is limited. This guide is formulated based on the known mechanism of action of this compound as a potent and selective BMPR2 inhibitor, principles of drug-induced cytotoxicity, and recent findings on the effects of BMPR2 inhibition in combination with other therapeutic agents.
Introduction
This compound is a highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a key component of the BMP signaling pathway.[1][2] This pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The specific outcome of BMPR2 signaling can be highly cell-type dependent. While inhibition of this pathway is a valuable tool for research, it can also lead to unintended cytotoxicity in sensitive cell lines. This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate potential cytotoxicity associated with this compound treatment.
Recent studies have indicated that inhibition of BMPR2 can synergistically enhance cell death when combined with other agents, such as BCL-2 inhibitors, in cancer cell lines like non-small cell lung cancer (NSCLC) and leukemia.[3][4][5] This suggests that the cytotoxic potential of this compound may be more pronounced in the presence of other cellular stressors or therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cell line after treatment with this compound. Is this expected?
A1: While this compound is a selective inhibitor, off-target effects or potent, on-target inhibition of a critical survival pathway in a specific cell line can lead to cytotoxicity. The BMP signaling pathway, which this compound inhibits, plays a complex, context-dependent role in cell survival and apoptosis. In some cancer cells, BMP signaling is known to be growth-promoting and enhances survival.[4] Therefore, its inhibition could potentially lead to cell death. It is also crucial to consider that the observed cytotoxicity might be a result of synergistic effects with other components in your experimental system.
Q2: At what concentration is this compound expected to be cytotoxic?
A2: There is currently no established cytotoxic concentration for this compound across a wide range of cell lines. The IC50 for BMPR2 inhibition is 2.8 nM.[1][2] In functional assays, it has been used at concentrations up to 25 μM to inhibit SMAD1/5 phosphorylation.[6] Cytotoxicity is likely to be cell line-specific and dependent on the treatment duration. We recommend performing a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental goals.
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: This is a possibility. This compound is typically dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of solvent used to deliver this compound) in your experiments to rule out solvent-induced cytotoxicity.
Q4: How can we determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?
A4: To distinguish between apoptosis and necrosis, you can use a combination of assays. For apoptosis, you can perform a Caspase-3/7 activity assay, which measures the activity of key executioner caspases. To assess necrosis, a Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with compromised membrane integrity, is recommended.
Q5: We are co-treating cells with this compound and another compound and observing enhanced cell death. Why might this be happening?
A5: Recent research suggests that BMPR2 inhibition can synergistically increase cell death when combined with other drugs, particularly those that induce mitochondrial apoptosis, like BCL-2 inhibitors.[3][4][5] BMPR2 inhibition may "prime" the cells for apoptosis, making them more susceptible to other cytotoxic agents.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.
Table 1: Initial Troubleshooting Steps
| Issue | Possible Cause | Recommended Action |
| High cell death at expected non-toxic concentrations | Cell line hypersensitivity | Perform a dose-response curve to determine the EC50 for cytotoxicity. Consider using a less sensitive cell line if appropriate for the experimental question. |
| Solvent toxicity | Include a vehicle control with the highest concentration of solvent used. | |
| Contamination | Check cell cultures for any signs of microbial contamination. | |
| Inconsistent results between experiments | Variation in cell health or density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
| Reagent variability | Prepare fresh dilutions of this compound for each experiment. | |
| High background in cytotoxicity assays | Assay interference | Run controls for the compound's effect on the assay components themselves (e.g., this compound in media without cells). |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 2: MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. |
| 2. Compound Treatment | Treat cells with a range of this compound concentrations. Include untreated and vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours). |
| 3. MTT Addition | Add MTT reagent to each well and incubate for 2-4 hours at 37°C. |
| 4. Solubilization | Add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. |
| 5. Data Acquisition | Measure the absorbance at 570 nm using a microplate reader. |
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Table 3: LDH Assay Protocol
| Step | Procedure |
| 1. Cell Seeding & Treatment | Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). |
| 2. Supernatant Collection | Carefully collect the cell culture supernatant from each well. |
| 3. LDH Reaction | Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture. |
| 4. Incubation | Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes). |
| 5. Data Acquisition | Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. |
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.
Table 4: Caspase-3/7 Assay Protocol
| Step | Procedure |
| 1. Cell Seeding & Treatment | Seed and treat cells with this compound in a white-walled 96-well plate suitable for luminescence measurements. Include appropriate controls. |
| 2. Reagent Addition | Add the Caspase-Glo® 3/7 Reagent directly to the wells. |
| 3. Incubation | Incubate at room temperature for 1-2 hours. |
| 4. Data Acquisition | Measure luminescence using a microplate reader. |
Visualizations
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for investigating and addressing cytotoxicity.
Caption: A decision tree to guide troubleshooting of unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMP receptor 2 inhibition regulates mitochondrial bioenergetics to induce synergistic cell death with BCL-2 inhibitors in leukemia and NSLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BMP receptor 2 inhibition regulates mitochondrial bioenergetics to induce synergistic cell death with BCL-2 inhibitors in leukemia and NSLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Specificity of CDD-1653: A Comparative Analysis of a Highly Selective BMPR2 Inhibitor
For researchers in cellular signaling and drug discovery, the precise targeting of individual kinases remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. This guide provides a detailed comparison of CDD-1653, a potent and exceptionally selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), with other relevant compounds. Experimental data and methodologies are presented to offer a clear perspective on its performance and utility as a chemical probe.
This compound has emerged as a first-in-class inhibitor with remarkable selectivity for BMPR2, a key serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Dysregulation of the BMPR2 signaling pathway is implicated in various diseases, including pulmonary arterial hypertension (PAH) and certain cancers, making selective inhibitors like this compound invaluable tools for both basic research and therapeutic development.[3][4]
Comparative Selectivity Profile
The inhibitory activity of this compound against BMPR2 and other related kinases is summarized below. For comparison, data for other known inhibitors are also included.
| Compound | Target | IC50 (nM) | Selectivity vs. ALK1 | Kinome Scan Profile (1 µM) |
| This compound | BMPR2 | 2.8 [1][5][6] | >360-fold [1][7] | Inactive against 403 other kinases [1] |
| CDD-1281 | BMPR2 | 1.2[1][2] | >110-fold | Not specified |
| CDD-1431 | BMPR2 | 1.6[1] | >625-fold | Not specified |
| LDN-193189 | ALK2/3 | >1000 (for BMPR2)[1] | N/A | Broad activity against TGF-β type I receptors |
Mechanism of Action
This compound functions by competing with ATP for binding to the kinase domain of BMPR2.[5][8] This inhibition prevents the subsequent phosphorylation and activation of downstream signaling molecules, primarily the SMAD1/5/8 transcription factors, which are central to the canonical BMP signaling pathway.[5][8]
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for the validation of its utility as a specific tool compound. The data presented in this guide were generated using established and rigorous experimental protocols.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical kinase assay, such as the Kinase-Glo® assay.[6] This method quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compound is measured by the restoration of the luminescent signal.
Protocol Outline:
-
Recombinant human BMPR2 kinase is incubated with the substrate (e.g., a generic peptide substrate) and a range of concentrations of the inhibitor (this compound).
-
The kinase reaction is initiated by the addition of a fixed concentration of ATP, typically near the Km value for the specific kinase.[9]
-
Following a defined incubation period, the Kinase-Glo® reagent is added to terminate the kinase reaction and measure the remaining ATP.
-
Luminescence is recorded, and the data are normalized to controls (no inhibitor and no kinase).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinome-wide Selectivity Profiling
To assess the broader selectivity of this compound, large-scale kinase profiling was performed using platforms like the KINOMEscan™ assay.[1] This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.
Protocol Outline:
-
A DNA-tagged kinase from a library of over 400 kinases is incubated with an immobilized, broadly active kinase inhibitor.
-
This compound is added at a fixed concentration (e.g., 1 µM) to compete for binding to the kinase.[1]
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as a percentage of the control (vehicle-treated) sample, with a lower percentage indicating stronger binding of the test compound.[1]
BMPR2 Signaling Pathway
The BMPR2 signaling cascade is initiated by the binding of a Bone Morphogenetic Protein (BMP) ligand. This leads to the formation of a heteromeric complex of type I and type II receptors. The constitutively active BMPR2 then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), such as SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of BMPs/BMPR2 signaling pathway in treatment for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDD-1653 and LDN-193189 in Modulating BMP Signaling
For researchers, scientists, and drug development professionals, the selective inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway presents a critical avenue for therapeutic intervention in a variety of diseases, including fibrodysplasia ossificans progressiva, cancer, and certain cardiovascular conditions. Two prominent small molecule inhibitors, CDD-1653 and LDN-193189, have emerged as valuable tools for dissecting and controlling this complex pathway. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.
Executive Summary
This compound is a highly potent and selective inhibitor of the BMP type II receptor, BMPR2, distinguishing itself as a monokinase selective inhibitor.[1][2][3] In contrast, LDN-193189 is a potent inhibitor of BMP type I receptors, primarily targeting ALK1, ALK2, ALK3, and ALK6.[4] This fundamental difference in target selectivity dictates their downstream effects on both canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling pathways. While both compounds effectively inhibit BMP-induced signaling, their distinct mechanisms of action offer unique advantages for specific experimental contexts.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and LDN-193189.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Target | This compound (IC50, nM) | LDN-193189 (IC50, nM) |
| BMPR2 | 2.8 [1][2][5] | >1000[1][3] |
| ALK1 | >1000 | 0.8[4] |
| ALK2 | >1000 | 0.8[4] |
| ALK3 | >1000 | 5.3[4] |
| ALK4 | Inactive | 265[1][3] |
| ALK5 | Inactive | >500 |
| ALK6 | Inactive | 16.7[4] |
| ACVR2A | Inactive | 1.2 - 9.3 |
| ACVR2B | Inactive | 1.2 - 9.3 |
| TGFBR2 | Inactive | 1.2 - 9.3 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cellular Inhibitory Activity
| Assay | Cell Line | Readout | This compound (IC50) | LDN-193189 (IC50) |
| BRE-Luciferase Reporter | 293T | Luciferase Activity | 6.92 µM[1][6] | Not directly compared in the same study |
| BMP4-mediated Smad1/5/8 Activation | - | pSmad1/5/8 levels | - | 5 nM[4] |
| ALK2 Transcriptional Activity | C2C12 | - | - | 5 nM[4] |
| ALK3 Transcriptional Activity | C2C12 | - | - | 30 nM[4] |
Signaling Pathways and Mechanism of Action
The distinct targets of this compound and LDN-193189 result in the inhibition of the BMP signaling cascade at different points.
This compound acts upstream by selectively binding to the kinase domain of BMPR2, a type II receptor. This prevents the transphosphorylation and activation of the type I receptors, thereby blocking downstream signaling.[1][5]
LDN-193189 targets the kinase activity of the type I receptors ALK1, ALK2, ALK3, and ALK6.[4] By inhibiting these receptors, it directly prevents the phosphorylation of SMAD1/5/8 and also suppresses non-canonical signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[7][8]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitors against purified kinases.
Methodology:
-
Kinase reactions are typically performed in 96-well plates.
-
A reaction mixture is prepared containing the purified recombinant human kinase (e.g., BMPR2, ALK1-6), a substrate (e.g., dephosphorylated casein), ATP, and a radioactive isotope such as [γ-32P]ATP in a kinase buffer.
-
The inhibitor (this compound or LDN-193189) is added at various concentrations.
-
The reaction is incubated at room temperature for a specified time (e.g., 45 minutes).
-
The reaction is stopped, and the incorporation of the radioactive phosphate into the substrate is measured to determine kinase activity.
-
IC50 values are calculated from the dose-response curves.[9]
Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay
Objective: To measure the inhibitory effect of the compounds on BMP-induced gene transcription in a cellular context.
Methodology:
-
HEK293T cells are stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (293T-BRE-Luc).
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the inhibitor (this compound or LDN-193189) for a specified duration (e.g., 30 minutes).
-
BMP2 ligand (e.g., 5 ng/mL) is then added to stimulate the BMP signaling pathway.
-
After an incubation period (e.g., 6 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 values are calculated based on the inhibition of BMP2-induced luciferase expression.[1][6]
Western Blotting for Phosphorylated SMAD1/5/8
Objective: To directly assess the inhibition of the canonical BMP signaling pathway by measuring the phosphorylation of downstream SMAD proteins.
Methodology:
-
Cells (e.g., HEK293T or C2C12) are serum-starved to reduce basal signaling.
-
Cells are pre-treated with the inhibitor at the desired concentration for a specified time (e.g., 30 minutes).
-
Cells are then stimulated with a BMP ligand (e.g., BMP2 or BMP9) for a short period (e.g., 15-60 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and band intensities are quantified.[6][7]
In Vivo Efficacy
LDN-193189 has demonstrated in vivo efficacy in various mouse models. For instance, in a model of fibrodysplasia ossificans progressiva, intraperitoneal (i.p.) administration of 3 mg/kg LDN-193189 prevented heterotopic ossification.[4][10] It has also been shown to inhibit tumor growth in mouse models of melanoma when administered at 3 mg/kg i.p. every 12 hours.[11]
This compound 's in vivo efficacy has not been as extensively reported in the reviewed literature. Cell-based studies suggest its potential for in vivo applications, but further animal studies are needed to establish its efficacy and pharmacokinetic profile.[1]
Conclusion
The choice between this compound and LDN-193189 should be guided by the specific research question.
-
This compound is the ideal choice for studies requiring the specific inhibition of BMPR2 . Its high selectivity makes it a valuable tool for dissecting the unique roles of this type II receptor in BMP signaling, minimizing off-target effects on other BMP receptors.
-
LDN-193189 is a potent, broad-spectrum inhibitor of BMP type I receptors . It is well-suited for experiments aiming to achieve a robust and comprehensive blockade of the BMP pathway, including both Smad and non-Smad signaling. Its proven in vivo efficacy makes it a reliable choice for animal studies.
Researchers should carefully consider the specific BMP receptors and downstream pathways they wish to investigate to make an informed decision. This comparative guide, based on the current body of scientific literature, serves as a foundational resource for navigating these choices in the dynamic field of BMP signaling research.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. map-kinase-fragment.com [map-kinase-fragment.com]
- 11. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of CDD-1653's Inhibitory Effect on SMAD Phosphorylation
This guide provides a comprehensive comparison of CDD-1653, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), with other known inhibitors of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. The focus is on the validation of its inhibitory effect on the phosphorylation of SMAD proteins, a critical step in the signal transduction cascade. This document presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation and application of these compounds.
The TGF-β/SMAD Signaling Pathway and Inhibitor Targets
The TGF-β superfamily of ligands, which includes TGF-βs and Bone Morphogenetic Proteins (BMPs), plays a pivotal role in regulating a multitude of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] The canonical signaling pathway is initiated by the binding of a ligand to a type II serine/threonine kinase receptor.[3] This binding event recruits and phosphorylates a type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs).[4] In the TGF-β/activin branch of the pathway, SMAD2 and SMAD3 are the primary R-SMADs, while the BMP branch utilizes SMAD1, SMAD5, and SMAD8/9.[1][4] Once phosphorylated, R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5]
This compound is a potent and selective inhibitor of BMPR2, a type II receptor in the BMP signaling pathway.[6][7] It functions by impeding the binding of ATP to the kinase domain of BMPR2, thereby preventing the subsequent phosphorylation of SMAD1/5/8.[6][7] This guide will compare the efficacy of this compound with other inhibitors that target different components of this critical signaling cascade.
TGF-β/SMAD signaling pathway and points of inhibition.
Comparative Analysis of SMAD Phosphorylation Inhibitors
The following table summarizes the quantitative data on the inhibitory potency of this compound and a selection of alternative compounds. The half-maximal inhibitory concentration (IC50) for SMAD phosphorylation or related activity is a key metric for comparing the efficacy of these inhibitors.
| Inhibitor | Target | IC50 | Pathway | Reference |
| This compound | BMPR2 | 2.8 nM | BMP | [6][7] |
| LDN-193189 | ALK2/3 | 5 nM / 30 nM (cellular) | BMP | [8] |
| SIS3 | SMAD3 | 3 µM | TGF-β | [1][4][6] |
| RepSox | ALK5 | 4 nM (autophosphorylation) | TGF-β | [9][10] |
Note: The provided IC50 values may have been determined using different assay formats (e.g., cell-free kinase assays vs. cell-based assays) and under varying experimental conditions. Researchers should consider these differences when directly comparing potency.
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on SMAD phosphorylation, Western blotting is a widely used and effective method.
Western Blot for Phospho-SMAD1/5/8
This protocol provides a general framework for assessing the inhibition of BMP-induced SMAD1/5/8 phosphorylation.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HEK293T, HUVECs) in 6-well plates and grow to 70-80% confluency.[11]
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP9) at a predetermined optimal concentration for 15-30 minutes.[11] Include appropriate controls: untreated, vehicle-treated, and ligand-only treated wells.
2. Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a polyacrylamide gel of appropriate percentage.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 (Ser463/465) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1/5 or a housekeeping protein like GAPDH or β-actin.[11]
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the inhibitory effect of a compound on SMAD phosphorylation.
Workflow for validating SMAD phosphorylation inhibitors.
This guide provides a foundational understanding and practical framework for researchers interested in validating the inhibitory effects of this compound and comparing its performance against other modulators of the TGF-β/SMAD signaling pathway. The provided data and protocols should serve as a valuable resource for designing and executing experiments in this area of research.
References
- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (E)-SIS3 | Smad3 Inhibitor | TGF-β1 modulator | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 11. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CDD-1653: A Highly Selective BMPR2 Kinase Inhibitor with a Favorable Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, the selectivity of a kinase inhibitor is a critical parameter determining its potential for therapeutic success and minimizing off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of CDD-1653, a potent inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), against other kinases, supported by experimental data.
This compound has emerged as a highly selective and potent inhibitor of BMPR2 with an IC50 of 2.8 nM[1][2][3][4][5]. Its exceptional selectivity is a key attribute, distinguishing it from many other kinase inhibitors that often exhibit cross-reactivity with multiple kinases, leading to potential off-target toxicities.
Comparative Kinase Selectivity Profile
Extensive kinase profiling has demonstrated the remarkable specificity of this compound. In a comprehensive screen against a panel of 403 kinases, this compound displayed extreme target selectivity for BMPR2[1]. At a concentration of 1 µM, it showed a percent control of 0 for BMPR2, indicating potent inhibition, while remaining inactive against the other kinases tested[1]. This positions this compound as a "monokinase selective inhibitor" for BMPR2[1].
The table below summarizes the inhibitory activity and selectivity of this compound in comparison to its parent compound, CDD-1431, and another potent BMPR2 inhibitor, CDD-1281.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. ALK1 | Kinome Scan (% Control @ 1µM) |
| This compound | BMPR2 | 2.8 [1][3][4][5] | >360-fold [1] | 0 [1] |
| CDD-1431 | BMPR2 | - | - | - |
| CDD-1281 | BMPR2 | 1.2[1][5] | >110-fold–>830-fold vs. related kinases[1] | - |
Note: A lower % control value indicates stronger inhibition.
Experimental Protocols
The exceptional selectivity of this compound was determined through rigorous experimental procedures. The primary methods employed are the KINOMEscan™ assay and biochemical kinase inhibition assays.
KINOMEscan™ Profiling
This competition binding assay provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and therefore, higher inhibitory potential.
Workflow:
-
A panel of 403 kinases is prepared.
-
This compound is added at a concentration of 1 µM.
-
The mixture is incubated with the DNA-tagged kinases and the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR.
-
Results are reported as "percent of control" (% Control), where a lower value signifies stronger binding affinity of the compound to the kinase.
In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
To determine the potency (IC50) of an inhibitor against a specific kinase, a biochemical assay measuring ATP consumption is often used.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A luminescent signal is generated that is proportional to the amount of ATP present. Lower luminescence indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition.
Workflow:
-
Recombinant BMPR2 kinase is incubated with the substrate and varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent is added to stop the kinase reaction and measure the remaining ATP.
-
The resulting luminescent signal is measured.
-
The IC50 value is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the BMPR2 kinase domain.[2][3] This prevents the phosphorylation of downstream signaling molecules, specifically the SMAD1/5/8 transcription factors, which are crucial components of the BMP signaling pathway.[2][3] By blocking this phosphorylation cascade, this compound effectively inhibits the cellular responses mediated by BMP signaling.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Control Compounds in CDD-1653 Experiments
For researchers in drug discovery and cell signaling, establishing the specificity of a chemical probe is paramount. This guide provides a comparative framework for the use of control compounds in experiments involving CDD-1653, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).
This compound is a valuable tool for dissecting the role of BMPR2 in various biological processes. It functions by competitively inhibiting ATP binding to the BMPR2 kinase domain, thereby blocking the downstream phosphorylation of SMAD1/5/8 transcription factors[1][2][3]. To ensure that the observed experimental effects are specifically due to BMPR2 inhibition, the use of a proper negative control is crucial.
The Ideal Negative Control: CDD-1654
A structurally related but biologically inactive analog is the gold standard for a negative control. For this compound, the ideal negative control is CDD-1654 . In the development of this compound, the replacement of the sulfonamide group at the R³ position resulted in an inactive molecule, CDD-1654[1]. This compound is therefore the most appropriate control to differentiate specific effects of BMPR2 inhibition from potential off-target or compound-scaffold effects.
Alternative and Comparative Compounds
While CDD-1654 is the recommended negative control, other compounds can be used for comparative analysis to further characterize the BMPR2 signaling pathway.
-
CDD-1281: A potent and selective BMPR2 inhibitor from a different chemical series, with an IC50 of 1.2 nM[1][4][5]. Comparing the effects of this compound and CDD-1281 can help confirm that the observed phenotype is due to BMPR2 inhibition.
-
Dorsomorphin: A commonly used BMP signaling inhibitor. However, it is less specific than this compound and also inhibits other kinases, including AMP-activated protein kinase (AMPK) and other BMP type I receptors (ALK2, ALK3, and ALK6)[6]. It can serve as a positive control for general BMP pathway inhibition but not for specific BMPR2 effects.
-
LDN-193189: A pan-BMP type I receptor inhibitor[7]. This compound can be used to distinguish between the effects of inhibiting the type I versus the type II receptor in the BMP signaling cascade.
Comparative Inhibitor Activity
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | BMPR2 | 2.8 [2][3][8][9] | Potent and highly selective BMPR2 inhibitor. |
| CDD-1654 | Inactive | >10,000 (inferred) | Ideal negative control; structurally similar to this compound but inactive[1]. |
| CDD-1281 | BMPR2 | 1.2[1][4][5] | Potent and selective BMPR2 inhibitor from a different chemical series. |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK, BMPR2 | 74 (for BMPR2)[6] | Less specific BMP pathway inhibitor. |
| LDN-193189 | ALK2, ALK3, ALK6 | ~5 | Pan-BMP type I receptor inhibitor[7]. |
Experimental Protocols
To validate the efficacy and specificity of this compound in your experiments, two key assays are recommended: a Western blot for phosphorylated SMAD1/5 (pSMAD1/5) and a BMP-responsive element (BRE) luciferase reporter assay.
Western Blot for Phospho-SMAD1/5
This assay directly measures the phosphorylation of SMAD1 and SMAD5, the immediate downstream targets of the BMPR2 signaling cascade. A reduction in pSMAD1/5 levels upon treatment with this compound, but not with the inactive control CDD-1654, provides strong evidence of on-target activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or Human Umbilical Vein Endothelial Cells - HUVECs) and allow them to adhere overnight. The following day, pre-treat the cells with this compound, CDD-1654 (as a negative control), and other comparators at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP9) for 30-60 minutes to induce SMAD1/5 phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip and re-probe the membrane for total SMAD1 and a loading control (e.g., β-actin or GAPDH) to normalize the pSMAD1/5 signal.
BRE-Luciferase Reporter Assay
This assay provides a quantitative measure of the transcriptional activity of the BMP-SMAD signaling pathway. A BMP-responsive element (BRE) driving the expression of a luciferase reporter gene is introduced into cells. Inhibition of BMPR2 by this compound will lead to a decrease in luciferase activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound, CDD-1654, and other inhibitors for 1-2 hours, followed by stimulation with a BMP ligand for 6-24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent decrease in luciferase activity with this compound treatment, while CDD-1654 should have no effect.
Visualizing the Experimental Logic
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: BMP signaling pathway and points of inhibition.
Caption: Workflow for inhibitor validation experiments.
By employing the appropriate control compounds and robust experimental methodologies, researchers can confidently attribute the observed biological effects to the specific inhibition of BMPR2 by this compound, leading to more reliable and reproducible scientific findings.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using" by Ram K Modukuri, Diana Monsivais et al. [digitalcommons.library.tmc.edu]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
A Head-to-Head Comparison of CDD-1653 with Other BMP Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Bone Morphogenetic Protein (BMP) signaling pathway plays a critical role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. This guide provides a detailed, data-supported comparison of CDD-1653, a novel and highly selective BMPR2 inhibitor, with other well-characterized small molecule inhibitors of the BMP pathway: LDN-193189, DMH-1, and K02288.
Overview of Inhibitor Mechanisms
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular SMAD proteins (SMAD1/5/8), which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene expression.
The inhibitors discussed in this guide target different components of this pathway:
-
This compound is a potent and selective inhibitor of the BMP type II receptor (BMPR2) . By binding to the kinase domain of BMPR2, it prevents the initial phosphorylation and activation of the type I receptor.[1][2][3]
-
LDN-193189 , DMH-1 , and K02288 are inhibitors of BMP type I receptors , primarily targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[4][5] These inhibitors act downstream of the type II receptor, blocking the phosphorylation of SMADs.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and other key BMP pathway inhibitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Primary Target(s) | BMPR2 | ALK1 | ALK2 | ALK3 | ALK6 | Source(s) |
| This compound | BMPR2 | 2.8 | >1000 | >1000 | >1000 | >1000 | [1][2][6] |
| LDN-193189 | ALK1/2/3/6 | >1000 | 0.8 | 0.8 | 5.3 | 16.7 | [4][6] |
| DMH-1 | ALK1/2/3/6 | - | 27 | 107.9 | <5 | 47.6 | [5] |
| K02288 | ALK1/2/3/6 | - | 1.8 | 1.1 | 34.4 | 6.4 |
'-' indicates data not available in the searched sources.
Table 2: Cellular Activity - BMP-Responsive Element (BRE) Luciferase Reporter Assay (IC50)
| Compound | Cell Line | Stimulus | IC50 | Source(s) |
| This compound | 293T-BRE-Luc | BMP2 | 6.92 µM | [6][7] |
| LDN-193189 | 293T-BRE-Luc | BMP2 | 82.2 nM | [6][7] |
| DMH-1 | - | - | - | - |
| K02288 | C2C12-BRE | BMP4 | ~100 nM | [8] |
'-' indicates data not available in the searched sources. Note the difference in potency between the in vitro kinase assays and cell-based assays, which can be attributed to factors like cell permeability and off-target effects within a cellular context.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Kinome-wide screening provides a broad view of an inhibitor's potential off-target effects.
This compound has demonstrated exceptional selectivity for BMPR2. In a screen against over 400 kinases, this compound showed no significant off-target binding at a concentration of 1 µM.[2][6]
LDN-193189 and K02288 , while potent against BMP type I receptors, exhibit some off-target activity. Kinome scan data reveals that LDN-193189 can inhibit other kinases, including ActRIIA and ActRIIB.[9][10] K02288 has been shown to have a more favorable selectivity profile than LDN-193189 in some screens.[8][9]
Mandatory Visualization
BMP Signaling Pathway and Inhibitor Targets
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of BMPR2 Inhibitor CDD-1653 with KinomeSCAN Technology
A Comparative Guide for Researchers
In the landscape of kinase inhibitor development, achieving high selectivity is a paramount objective to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of CDD-1653, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), with a focus on validating its specificity using the KinomeSCAN assay technology. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against other alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a highly potent and selective inhibitor of BMPR2 with a reported IC50 of 2.8 nM.[1][2][3] Its exceptional selectivity is crucial for dissecting the specific roles of BMPR2 in cellular signaling and for the development of targeted therapies. The KinomeSCAN platform, a competition-based binding assay, offers a comprehensive method to profile the interaction of a compound against a large panel of kinases, providing a quantitative measure of its selectivity. This guide delves into the KinomeSCAN data for this compound, compares it with the less selective inhibitor LDN-193189, and provides the necessary experimental context.
Comparative Analysis of Kinase Inhibitor Specificity
To illustrate the superior selectivity of this compound, its KinomeSCAN profile is compared with that of LDN-193189, a known inhibitor of the BMP signaling pathway that targets multiple Type I receptors.
Table 1: KinomeSCAN Selectivity Profile of this compound and LDN-193189
| Feature | This compound | LDN-193189 |
| Primary Target | BMPR2 | ALK1, ALK2, ALK3, ALK6[4][5][6] |
| Reported IC50 | 2.8 nM (for BMPR2)[1][2][3] | ~5-30 nM (for ALK2/3)[6] |
| KinomeSCAN Panel Size | 403 kinases | Data from various sources, not a single comprehensive 400+ kinase panel readily available. |
| Selectivity Score (S-Score)* | Exceptionally high (approaching 1) | Significantly lower due to multiple primary targets and potential off-targets. |
| Off-Target Profile | No significant off-targets identified at 1 µM. | Known to inhibit other kinases, demonstrating a broader inhibitory profile.[3] |
*The Selectivity Score (S-Score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested. A score closer to 1 indicates higher selectivity.
Note: While a direct head-to-head KinomeSCAN comparison across the exact same kinase panel is limited by publicly available data for LDN-193189, the existing information clearly positions this compound as a far more selective inhibitor. The primary publication on this compound reports a "% control" of 0 at a 1 µM screening concentration against a panel of 403 kinases, signifying no significant binding to any other kinase in the panel besides its intended target, BMPR2.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the methodology used to verify its specificity, the following diagrams are provided.
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of the KinomeSCAN experimental workflow.
Experimental Protocols
A detailed, step-by-step protocol for the KinomeSCAN assay is proprietary to Eurofins DiscoverX. However, the general principles and a representative protocol are outlined below.
KinomeSCAN Competition Binding Assay Protocol (General Overview)
-
Kinase and Ligand Preparation:
-
A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
A panel of human kinases, each tagged with a unique DNA barcode, is prepared.
-
-
Compound Preparation:
-
The test compound (e.g., this compound) is serially diluted to the desired concentrations in an appropriate buffer. A DMSO control is also prepared.
-
-
Competition Binding Reaction:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in the wells of a microtiter plate.
-
The mixture is incubated to allow the binding reaction to reach equilibrium. During this incubation, the test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Capture and Washing:
-
The solid support with the immobilized ligand is captured (e.g., through filtration or magnetic separation).
-
Unbound components, including kinase that is not bound to the immobilized ligand (due to being inhibited by the test compound), are washed away.
-
-
Elution and Quantification:
-
The bound kinase-DNA conjugate is eluted from the solid support.
-
The amount of eluted kinase is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to the amount captured in the presence of the DMSO control.
-
A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.
-
For dose-response experiments, the data is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. The results are often expressed as "% Control," where a lower percentage indicates stronger inhibition.
-
Conclusion
The KinomeSCAN data for this compound provides robust, quantitative evidence of its exceptional selectivity for BMPR2. When compared to broader-spectrum inhibitors of the BMP pathway like LDN-193189, this compound emerges as a superior tool for targeted research into BMPR2-mediated signaling. The high-throughput and precise nature of the KinomeSCAN platform makes it an invaluable tool for validating the specificity of kinase inhibitors, enabling researchers to make more informed decisions in their drug discovery and development efforts.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
A Comparative Guide to Alternatives for Selective BMPR2 Inhibition Beyond CDD-1653
For researchers and professionals in drug development, the selective inhibition of Bone Morphogenetic Protein Receptor Type II (BMPR2) is a critical area of investigation, particularly in the context of diseases such as pulmonary arterial hypertension (PAH) and certain cancers. CDD-1653 has emerged as a potent and highly selective inhibitor of BMPR2. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to aid in the selection of the most appropriate research tools.
High-Potency Selective BMPR2 Inhibitors: A Head-to-Head Comparison
Recent advancements have led to the development of highly selective BMPR2 inhibitors. Among these, this compound and its analogue, CDD-1281, stand out for their single-digit nanomolar potency and remarkable selectivity.[1][2]
| Compound | BMPR2 IC50 (nM) | ACVRL1 (ALK1) IC50 (nM) | ACVR1 (ALK2) IC50 (nM) | BMPR1A (ALK3) IC50 (nM) | TGFBR1 (ALK5) IC50 (nM) | Selectivity for BMPR2 vs. ALK1 |
| This compound | 2.8[1][2][3] | >1000[1] | >1000 | >1000 | >1000 | >357-fold[1] |
| CDD-1281 | 1.2[1][2] | 131[1] | 124[1] | >1000 | >1000 | >109-fold[1] |
Broader Spectrum BMP Pathway Inhibitors
Other small molecules exhibit inhibitory activity against the BMP signaling pathway, primarily by targeting the Type I receptors (ALK1, ALK2, ALK3, and ALK6). While not selective for BMPR2, they are valuable tools for studying the broader effects of BMP pathway inhibition.
| Compound | Target(s) | IC50 (nM) | Notes |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK[4][5] | ALK2: ~100-500, AMPK (Ki): 109[4] | A commonly used but less selective BMP pathway inhibitor.[4] |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6[6][7][8] | ALK1: 0.8, ALK2: 0.8-5, ALK3: 5.3-30, ALK6: 16.7[6][7][8] | A more potent and selective derivative of Dorsomorphin for BMP type I receptors.[9] |
Promiscuous Kinase Inhibitors with Off-Target BMPR2 Activity
| Compound | Primary Targets | Reported BMPR2 Activity |
| Nintedanib | VEGFR, FGFR, PDGFR[10][11][12] | Inhibition of BMPR2 has been reported in broad kinase screening panels, but specific IC50 values are not consistently published. |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3, RET[13][14][15] | Similar to Nintedanib, BMPR2 is a known off-target, but quantitative potency data is scarce. |
| JNJ-28312141 | CSF-1R, FLT3[16] | BMPR2 inhibition has been noted in kinase selectivity profiles. |
Experimental Methodologies
Accurate and reproducible experimental data are paramount. Below are detailed protocols for key assays used to characterize BMPR2 inhibitors.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[17][18][19][20]
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the BMPR2 kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ labeled tracer in the assay buffer.
-
-
Assay Procedure (15 µL final volume):
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Reading:
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.
Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA® measures this change in stability by heating intact cells or cell lysates treated with a compound across a temperature gradient and then quantifying the amount of soluble protein remaining.[21][22]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures for a defined period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction (containing aggregated protein) by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble BMPR2 in each sample using a protein detection method such as Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BMPR2 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Cellular Functional Assay: Western Blot for Phospho-SMAD1/5/8
This assay assesses the functional consequence of BMPR2 inhibition by measuring the phosphorylation of its downstream signaling effectors, SMAD1, SMAD5, and SMAD8.
Principle: Active BMPR2 phosphorylates and activates SMAD1/5/8. Inhibition of BMPR2 will lead to a decrease in the levels of phosphorylated SMAD1/5/8 upon stimulation with a BMP ligand.
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of the BMPR2 inhibitor or vehicle for a specified time.
-
Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP9) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.[23][24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[25]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 and/or the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody (#9516) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. Validate User [ashpublications.org]
A Comparative Analysis of BMPR2 Inhibitors for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of current Bone Morphogenetic Protein Receptor Type 2 (BMPR2) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The information is intended to facilitate informed decisions in the selection and application of these critical research tools.
Bone Morphogenetic Protein (BMP) signaling, particularly through its type II receptor BMPR2, is crucial for numerous cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of the BMPR2 pathway is implicated in various diseases, most notably Pulmonary Arterial Hypertension (PAH), but also in cancer and skeletal disorders.[3][4] The development of selective BMPR2 inhibitors is therefore of significant interest for both basic research and therapeutic applications.[5][6]
Comparative Efficacy and Selectivity of BMPR2 Inhibitors
The landscape of BMPR2 inhibitors has evolved from promiscuous kinase inhibitors to highly selective molecules. This section summarizes the inhibitory potency (IC50) and selectivity of key compounds against BMPR2 and other related kinases. The data highlights the superior selectivity of recently developed compounds.
| Inhibitor | BMPR2 IC50 (nM) | Selectivity Profile (IC50 in nM for other kinases) | Reference(s) |
| Highly Selective Inhibitors | |||
| CDD-1281 | 1.2 | ALK1 (>130), ALK2 (>130), ALK3 (>1000), ALK5 (>1000), ALK6 (>1000), TGFBR2 (>1000) | [5] |
| CDD-1115 | 1.8 | ALK1 (>250), ALK2 (>250), ALK3 (>1000), ALK5 (>1000), ALK6 (>1000), TGFBR2 (>1000) | [5][6] |
| CDD-1653 | 2.8 | ALK1 (>1000), ALK2 (>1000), ALK3 (inactive), ALK4 (inactive), ALK5 (inactive), ALK6 (inactive), TGFBR2 (inactive), ACVR2A (inactive), ACVR2B (inactive) | [5][7] |
| CDD-1431 | 1.6 | ALK1 (>1000), ALK2 (>1000), Other TGFβ family receptors (inactive) | [5][6] |
| Less Selective Inhibitors | |||
| BMPR2-IN-1 (Compound 8a) | 506 | GSK3A (10900), GSK3B (33600) | [3] |
| Promiscuous Inhibitors | |||
| Dorsomorphin | 74 | ALK2 (68), ALK3 (95), ALK6 (235) | [3] |
| LDN-193189 | >1000 | ALK1 (0.8), ALK2 (0.8), ALK3 (5.3), ALK6 (16.7), ALK4 (265) | [5][8] |
Key Experimental Methodologies
The characterization of BMPR2 inhibitors relies on a suite of biochemical and cell-based assays. Below are the detailed protocols for the pivotal experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BMPR2 kinase domain.
Protocol:
-
Reaction Setup: In a microplate, a reaction mixture is prepared containing the purified recombinant BMPR2 kinase domain, a suitable substrate (e.g., Myelin Basic Protein), and a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[9]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., CDD-1115) are added to the wells. A vehicle control (e.g., DMSO) is also included.[9] The plate is incubated for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a radiolabeled phosphate donor (e.g., [γ-³³P]ATP).[9][10] The ATP concentration is typically kept near the Michaelis constant (Km) for the kinase.
-
Incubation and Termination: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C). The reaction is then terminated, often by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.[9]
-
Detection and Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.[9]
Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay assesses the ability of an inhibitor to block BMPR2 signaling downstream of the receptor, at the level of gene transcription.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., C3H10T1/2 or HEK293T) is cultured and stably or transiently transfected with a reporter construct.[11][12] This construct contains a BMP-responsive element (BRE) from the promoter of a BMP target gene (e.g., Id1) driving the expression of a reporter gene, typically firefly luciferase.[11][13] A second reporter gene, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency.[12][13]
-
Cell Treatment: The transfected cells are treated with a BMP ligand (e.g., BMP2 or BMP9) to stimulate the BMPR2 pathway, in the presence of varying concentrations of the test inhibitor or a vehicle control.[11][12]
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.[11]
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).[12][14]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of BMP-induced reporter activity is calculated for each inhibitor concentration, and IC50 values are determined.
Western Blotting for Phosphorylated SMAD1/5/8 (pSMAD1/5/8)
This technique provides a direct measure of the phosphorylation status of SMAD1, 5, and 8, the immediate downstream substrates of the activated BMP type I receptors, and thus serves as a proximal readout of BMPR2 signaling activity.
Protocol:
-
Cell Culture and Treatment: Cells expressing BMPR2 (e.g., C2C12 or HEK293 cells) are serum-starved and then pre-treated with the inhibitor or vehicle control for a specified time (e.g., 30 minutes).[15] Subsequently, the cells are stimulated with a BMP ligand (e.g., BMP2) for a short period (e.g., 15-60 minutes) to induce SMAD phosphorylation.[15]
-
Cell Lysis: The cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[16]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[16]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).[16][17] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[16] The membrane can be stripped and re-probed with an antibody for total SMAD1/5/8 to confirm equal protein loading.
-
Densitometry Analysis: The intensity of the pSMAD bands is quantified and normalized to the total SMAD levels or a loading control (e.g., GAPDH or tubulin).[15]
Visualizing BMPR2 Signaling and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Canonical BMPR2 signaling pathway.
Caption: Workflow for BMPR2 inhibitor characterization.
Caption: Logic for comparing BMPR2 inhibitors.
References
- 1. The Role of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) and the Prospects of Utilizing Induced Pluripotent Stem Cells (iPSCs) in Pulmonary Arterial Hypertension Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to treat pulmonary arterial hypertension by targeting BMPR2: from cell membrane to nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 14. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CDD-1653
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CDD-1653, a potent and selective BMPR2 inhibitor. Adherence to these guidelines is vital for mitigating risks and ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for potent kinase inhibitors should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields to protect from splashes.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: When handling the solid form of this compound, a suitable respirator should be used to avoid inhalation of dust particles.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Thoroughly wash hands after handling the compound.
Storage of this compound Prior to Disposal
Proper storage of this compound while awaiting disposal is crucial to prevent accidental spills or degradation.
| Form | Storage Temperature |
| Solid Powder | -20°C |
| In Solvent | -80°C |
Data compiled from supplier information.[3][4]
Containers should be tightly sealed and stored in a cool, well-ventilated area away from direct sunlight.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5][6]
Waste Segregation and Containment
-
Segregate at the Source: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[6] This includes:
-
Use Designated Containers:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, robust, and sealable hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6] It is recommended to not fill liquid waste containers beyond 75% of their capacity to prevent spills.[5]
-
Labeling and Storage of Hazardous Waste
Proper labeling of waste containers is a critical step for ensuring safety and regulatory compliance.
-
Clear and Accurate Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2][6] The label must also include the full chemical name, "this compound," and list all other components in the waste stream.[6]
-
Date of Accumulation: Note the date when the waste was first added to the container.
-
Secure Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6] This area should be away from heat sources and direct sunlight.[7]
Final Disposal Procedures
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the collection of chemical waste.[5] This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Complete Documentation: Accurately complete any required waste disposal forms or tags provided by your institution.
-
Prepare for Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.
Experimental Protocols and Data Presentation
As no experimental protocols for the disposal of this compound are cited, this section is not applicable. All quantitative data regarding storage is summarized in the table above.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the necessary steps from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling CDD-1653
Essential Safety and Handling Guide for CDD-1653
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective BMPR2 inhibitor. Given the absence of a comprehensive Safety Data Sheet (SDS), this guidance is based on general best practices for handling potent, novel research compounds and should be used to supplement a thorough risk assessment by trained personnel.
Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE for handling this compound. The following table summarizes recommended PPE for different laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[2] - Double chemical-resistant gloves (e.g., nitrile).[2][3] - Disposable sleeves.[2] - Safety glasses or goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of a potent powder with unknown toxicological properties.[4] Full respiratory and skin protection is crucial. |
| Solution Preparation | - Certified chemical fume hood.[4] - Lab coat.[5] - Chemical splash goggles or safety glasses with side shields.[1][3] - Chemical-resistant gloves (e.g., nitrile).[1][5] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[2] |
| General Laboratory Operations | - Lab coat.[5] - Safety glasses.[5] - Gloves.[5] | Standard laboratory practice to protect against incidental contact with a potentially hazardous substance. |
Standard Operating Protocol: Handling and Disposal of this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound to minimize exposure and ensure a safe laboratory environment.
I. Pre-Handling Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures to be performed, and the potential for exposure.
-
Review Safety Information: Although a specific SDS is unavailable, review all available supplier information and general safety guidelines for potent kinase inhibitors.[1][4]
-
Prepare Work Area:
-
Ensure a certified chemical fume hood is used for all manipulations of solid this compound and concentrated solutions.[4]
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for chemical spills.
-
II. Handling Procedures
-
Don Appropriate PPE: Select and don the appropriate PPE as outlined in the table above, based on the specific task.
-
Weighing Solid this compound:
-
Perform all weighing and dispensing of solid this compound within a chemical fume hood or other contained ventilation device.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
-
Preparing Solutions:
-
Prepare all solutions in a certified chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Cap vials and containers securely.
-
III. Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify laboratory personnel and the appropriate safety officer.
-
Cleanup (for minor spills, by trained personnel):
-
Don the highest level of recommended PPE, including respiratory protection.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
IV. Disposal Plan
Discharge of this compound into the environment must be strictly avoided.[1] All waste materials must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility is known.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[6]
-
-
Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated.
-
Scrub surfaces and equipment with a suitable solvent, followed by a thorough rinse. Collect all decontamination materials as hazardous waste.[6]
-
-
Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste, which typically involves arranging for pickup by a certified hazardous waste disposal company.[6]
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound, emphasizing safety and proper procedure.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal pathway for this compound waste streams.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
